molecular formula C7H10N2O2 B062573 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 165744-15-0

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Número de catálogo: B062573
Número CAS: 165744-15-0
Peso molecular: 154.17 g/mol
Clave InChI: UXDZNQXVCFIDJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This heterocyclic compound features a pyrazole core substituted with both ethyl and methyl groups, and is functionally equipped with a carboxylic acid moiety. This specific structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active agents. Researchers utilize this compound as a key precursor in constructing molecular libraries, exploring structure-activity relationships (SAR), and designing targeted inhibitors. The carboxylic acid group allows for straightforward derivatization via amide coupling or esterification reactions, facilitating its integration into larger molecular architectures. Its primary research value lies in its application as a core scaffold for the development of compounds that interact with various enzyme systems, where the pyrazole ring often serves as a bioisostere for other heterocycles. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

5-ethyl-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-5-4-6(7(10)11)8-9(5)2/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDZNQXVCFIDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601549
Record name 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165744-15-0
Record name 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165744-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the known physicochemical properties of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS Number: 165744-15-0). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document also furnishes standardized, detailed experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

The following table summarizes the available quantitative and qualitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂Chem-Impex[1]
Molecular Weight 154.17 g/mol Chem-Impex[1]
CAS Number 165744-15-0Chem-Impex[1]
Appearance White solidCymit Química S.L.[2]
Boiling Point 320.839 °C at 760 mmHgAaron Chemicals[3]
Predicted Boiling Point 320.8±30.0 °CMySkinRecipes[4]
Melting Point No data availableAaron Chemicals[3]
Aqueous Solubility No data available. The carboxylic acid group suggests some solubility in polar solvents.[2]Aaron Chemicals[3]
pKa No data available-
LogP No data availableAaron Chemicals[3]

Experimental Protocols

Given the absence of reported experimental values for several key properties, the following sections detail standardized methodologies for their determination.

Determination of Melting Point via the Capillary Method

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.[5][6]

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.[5] Place a small amount of the compound on a clean, dry surface and grind it into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample.[7] Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[5]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

  • Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.[5]

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range).

  • Replicate: Repeat the measurement with a fresh sample and a new capillary tube to ensure reproducibility.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a carboxylic acid using potentiometric titration.[8][9][10]

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Apparatus Setup: Place the beaker containing the sample solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.

  • Titration: Fill the buret with the standardized NaOH solution. Record the initial pH of the sample solution. Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration well past the equivalence point (the point of the most rapid pH change).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the midpoint of the steepest part of the curve.

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the acid.[9]

  • Replicate: Perform at least three titrations to ensure the reliability of the results.[8]

Determination of Aqueous Solubility by the Shake-Flask Method

This protocol describes the determination of the equilibrium solubility of a compound in water using the shake-flask method.[11][12]

Materials:

  • This compound

  • Deionized water (or buffer of a specific pH)

  • Screw-capped vials or flasks

  • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium (e.g., water or buffer). The presence of undissolved solid is essential to ensure saturation.[11]

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).[12]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the samples or filter the supernatant through a syringe filter.[12]

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.

  • Calculation: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Determination of LogP by the RP-HPLC Method

This protocol details the estimation of the octanol-water partition coefficient (LogP) using reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]

Materials:

  • This compound

  • A series of reference compounds with known LogP values

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of methanol/acetonitrile and water/buffer)

  • Solvents for sample preparation (e.g., methanol, acetonitrile)

Procedure:

  • Preparation of Standards: Prepare solutions of the reference compounds with known LogP values in a suitable solvent.

  • Preparation of Test Compound: Prepare a solution of the this compound in the same solvent.

  • Chromatographic Analysis:

    • Inject each reference compound and the test compound onto the HPLC system under identical isocratic conditions (constant mobile phase composition).

    • Record the retention time (t_R) for each compound.

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Calibration Curve:

    • Plot a graph of the logarithm of the capacity factor (log k') for the reference compounds (y-axis) against their known LogP values (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c).[13]

  • Determination of LogP:

    • Calculate the log k' for the this compound.

    • Use the equation from the calibration curve to calculate the LogP of the test compound.[13]

Visualizations

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound.

G cluster_0 Physicochemical Property Determination Workflow A Compound Synthesis and Purification B Structural Confirmation (NMR, MS) A->B C Melting Point (Capillary Method) B->C D Aqueous Solubility (Shake-Flask) B->D E pKa Determination (Potentiometric Titration) B->E F Lipophilicity (LogP) (RP-HPLC) B->F G Data Analysis and Reporting C->G D->G E->G F->G

Caption: General experimental workflow for physicochemical characterization.

References

An In-depth Technical Guide to 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 165744-15-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative with potential applications in the pharmaceutical and agrochemical industries. The pyrazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, based on available chemical literature and inferred methodologies.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in the table below.

PropertyValueSource/Method
CAS Number 165744-15-0-
Molecular Formula C₇H₁₀N₂O₂-
Molecular Weight 154.17 g/mol Calculated
Appearance White to off-white solidInferred
Melting Point Not available-
Boiling Point 320.8 ± 25.0 °C (Predicted)Advanced Chemistry Development (ACD/Labs) Software V11.02
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO)Inferred from structure
pKa ~3-4 (Predicted for carboxylic acid)Inferred from structure

Synthesis

Proposed Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Ester Hydrolysis Reactant1 Ethyl 2,4-dioxohexanoate Intermediate Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate Reactant1->Intermediate + Methylhydrazine (Acid or Base catalyst, Solvent, Heat) Reactant2 Methylhydrazine Product This compound Intermediate->Product Base (e.g., NaOH or LiOH) then Acid workup (e.g., HCl)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Inferred)

Step 1: Synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxohexanoate (1.0 eq.). Dissolve the dicarbonyl compound in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Slowly add methylhydrazine (1.0-1.2 eq.) to the solution at room temperature. The reaction may be exothermic. An acid catalyst (e.g., a few drops of acetic acid or sulfuric acid) or a base catalyst (e.g., sodium acetate) may be employed to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of this compound

  • Hydrolysis: Dissolve the purified ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq.) in a mixture of ethanol and water. Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-5 eq.), to the solution.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Acidification and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.

  • Purification: The precipitated product, this compound, can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not available, the following are predicted characteristic signals based on the analysis of similar pyrazole derivatives.

Technique Predicted Chemical Shifts (δ) / Peaks (cm⁻¹) / m/z
¹H NMR 12.0-13.0 (s, 1H, COOH), 6.5-7.0 (s, 1H, pyrazole-H), 3.8-4.0 (s, 3H, N-CH₃), 2.6-2.8 (q, 2H, CH₂CH₃), 1.2-1.4 (t, 3H, CH₂CH₃)
¹³C NMR 160-165 (COOH), 145-150 (C5-pyrazole), 140-145 (C3-pyrazole), 105-110 (C4-pyrazole), 35-40 (N-CH₃), 20-25 (CH₂CH₃), 12-15 (CH₂CH₃)
IR (cm⁻¹) 2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch of carboxylic acid), ~1600 (C=N stretch in pyrazole ring), ~1550 (C=C stretch in pyrazole ring)
Mass Spec (m/z) 154 (M⁺), fragments corresponding to the loss of COOH, C₂H₅, and other pyrazole ring fragments.

Biological Activity and Potential Applications

Specific biological activity data for this compound has not been reported in the scientific literature. However, the pyrazole carboxylic acid scaffold is a key feature in many biologically active compounds. This suggests that the title compound could serve as a valuable building block or lead compound in drug discovery and agrochemical development.

Inferred Potential Biological Activities

Based on the activities of structurally related pyrazole derivatives, this compound may exhibit one or more of the following biological activities:

  • Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.

  • Anticancer Activity: Substituted pyrazoles have been shown to inhibit various protein kinases and other targets involved in cancer cell proliferation and survival.

  • Antimicrobial Activity: The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.

  • Herbicidal and Fungicidal Activity: Pyrazole derivatives are utilized in the agrochemical industry for the development of herbicides and fungicides.

Potential Signaling Pathway Involvement

Given the potential for anti-inflammatory and anticancer activities, signaling pathways that could be modulated by this compound or its derivatives are depicted below. It is important to note that this is a generalized representation and has not been experimentally validated for this specific molecule.

Signaling_Pathways cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Proliferation Pathway Stimuli Inflammatory Stimuli COX COX Enzymes Stimuli->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Compound 5-ethyl-1-methyl-1H- pyrazole-3-carboxylic acid (Potential Inhibitor) Compound->COX GF Growth Factors RTK Receptor Tyrosine Kinases GF->RTK Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) RTK->Kinase_Cascade Proliferation Cell Proliferation Kinase_Cascade->Proliferation Compound2 5-ethyl-1-methyl-1H- pyrazole-3-carboxylic acid (Potential Inhibitor) Compound2->Kinase_Cascade

Caption: Potential signaling pathways that could be modulated by pyrazole derivatives.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological activity of this compound, a general experimental workflow is outlined below.

Experimental_Workflow Start Synthesized Compound In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Start->In_Vitro Hit_ID Hit Identification (Active Compounds) In_Vitro->Hit_ID Hit_ID->In_Vitro No SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Yes Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General workflow for the biological screening of new chemical entities.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural similarity to known bioactive molecules suggests a high potential for applications in medicinal chemistry and agrochemical research. This technical guide provides a foundational understanding of its synthesis and potential properties, serving as a starting point for further investigation and development by the scientific community. The lack of specific experimental data highlights an opportunity for novel research in this area.

The Diverse Biological Activities of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the multifaceted pharmacological and agrochemical potential of pyrazole carboxylic acid derivatives, tailored for researchers, scientists, and drug development professionals.

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical research. When functionalized with a carboxylic acid group, these derivatives exhibit a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the core biological activities of pyrazole carboxylic acid derivatives, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway and workflow visualizations.

Anticancer Activity

Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The anticancer efficacy of various pyrazole carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole Derivative 1 MCF-7 (Breast)5.8[1]
Pyrazole Derivative 1 A549 (Lung)8.0[1]
Pyrazole Derivative 1 HeLa (Cervical)9.8[1]
Indole-linked Pyrazole 33 HCT116 (Colon)< 23.7[2]
Indole-linked Pyrazole 34 HCT116 (Colon)< 23.7[2]
Selanyl-1H-pyrazole 53 HepG2 (Liver)15.98[2]
Selanyl-1H-pyrazole 54 HepG2 (Liver)13.85[2]
Pyrazole Carbaldehyde 43 MCF-7 (Breast)0.25[2]
Pyrazole derivative 11 MCF-7 (Breast)2.85[3]
Pyrazole derivative 11 HT-29 (Colon)2.12[3]
Pyrazole derivative 12 MCF-7 (Breast)10.43[3]
Pyrazole derivative 12 HT-29 (Colon)69.37[3]
Pyrazole derivative 15 MCF-7 (Breast)23.99[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anticancer Signaling Pathways

The anticancer effects of pyrazole carboxylic acid derivatives can be attributed to their interaction with various cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.

anticancer_pathways cluster_growth_factors Growth Factor Signaling cluster_kinases Kinase Cascades cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Promotes CDK2 CDK2 G1_S_transition G1/S Phase Transition CDK2->G1_S_transition Drives G1_S_transition->Cell_Proliferation Apoptosis_node Apoptosis Pyrazole Pyrazole Carboxylic Acid Derivatives Pyrazole->EGFR Pyrazole->VEGFR Pyrazole->PI3K Pyrazole->CDK2 Inhibition Pyrazole->Apoptosis_node Induces

Anticancer mechanisms of pyrazole derivatives.

Antimicrobial Activity

Pyrazole carboxylic acid derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi. Their ability to inhibit microbial growth makes them attractive candidates for the development of new antimicrobial agents to combat infectious diseases.

Quantitative Antimicrobial Data

The antimicrobial potency is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Naphthyl-substituted pyrazoleStaphylococcus aureus0.78-1.56[4]
Naphthyl-substituted pyrazoleAcinetobacter baumannii0.78-1.56[4]
Pyrazole-thiazole hybridMethicillin-resistant S. aureus (MRSA)< 0.2 (MBC)[4]
Tethered thiazolo-pyrazoleMRSA4[4]
Thiazolidinone-clubbed pyrazoleEscherichia coli16[4]
Imidazo-pyridine substituted pyrazoleGram-negative bacteria< 1 (MBC)[4]
Pyrazole derivative 151 Gram-positive & Gram-negative bacteria-[5]
Pyrazole derivative 152 Bacterial & Fungal strains-[5]
Pyrazole derivatives 158-161 S. aureus, B. subtilis, E. coli, P. aeruginosa-[5]
Pyrazole derivative 162 Gram-positive & Gram-negative bacteria-[5]
Pyrazole derivatives 163-164 Bacterial strains-[5]

Note: Some references indicate activity without providing specific MIC values in the abstract.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Pyrazole carboxylic acid derivative stock solution

  • Positive control antibiotic

  • Sterile diluent (e.g., broth or saline)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the pyrazole carboxylic acid derivative in the broth medium directly in the 96-well plate. Typically, 100 µL of broth is added to each well, and then the compound is serially diluted across the plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in the final desired inoculum concentration. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Antimicrobial Mechanism of Action

While the exact mechanisms can vary, some pyrazole derivatives are known to interfere with essential cellular processes in microorganisms, such as DNA synthesis and cell wall integrity.

antimicrobial_mechanism cluster_bacterial_cell Bacterial Cell Pyrazole Pyrazole Carboxylic Acid Derivatives DNA_Gyrase DNA Gyrase/ Topoisomerase Pyrazole->DNA_Gyrase Inhibition Cell_Wall Cell Wall Synthesis Pyrazole->Cell_Wall Disruption DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Integrity Loss of Cell Integrity Cell_Wall->Cell_Integrity Maintains

Potential antimicrobial targets of pyrazole derivatives.

Anti-inflammatory Activity

Certain pyrazole carboxylic acid derivatives, most notably celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. This selectivity provides the therapeutic benefits of reducing inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by measuring the inhibition of COX enzymes (IC50) or by in vivo models such as the carrageenan-induced paw edema assay.

Compound/DerivativeAssayIC50/EffectReference
Pyrazole analogue 302 Ovine COX-2 InhibitionIC50 = 0.26 µM[5]
Celecoxib (Reference)Ovine COX-2 InhibitionIC50 = 0.28 µM[5]
Pyrazole derivative 1 COX-2 InhibitionIC50 = 0.31 µM[6]
Pyrazole derivative 9 COX-2 InhibitionIC50 = 0.26 µM[6]
Pyrazole derivative 10 COX-2 InhibitionIC50 = 16.8 µM[6]
Pyrazole derivative 11 COX-2 InhibitionIC50 = 14.3 µM[6]
Pyrazole derivatives 5s, 5u COX-2 InhibitionIC50 = 2.51 µM, 1.79 µM[7]
Pyrazole derivatives 5s, 5u Carrageenan-induced paw edema80.87%, 80.63% inhibition[7]
Pyrazolo[3,4-d]pyrimidinone 5k COX-2 InhibitionIC50 = 0.27-2.34 µM[8]
Pyrazole-pyrazoline analog 10 COX-2 InhibitionIC50 = 1.09 µM[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the anti-inflammatory activity of new compounds.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% w/v in sterile saline)

  • Pyrazole carboxylic acid derivative formulation

  • Positive control (e.g., Indomethacin)

  • Vehicle control

  • Pletysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole carboxylic acid derivative, positive control, or vehicle control to the rats via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before carrageenan injection.

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.

  • Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.

COX-2 Inhibition Signaling Pathway

The anti-inflammatory action of many pyrazole carboxylic acid derivatives is primarily mediated through the selective inhibition of the COX-2 enzyme, which is a key player in the synthesis of prostaglandins, potent mediators of inflammation.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) COX2_Enzyme COX-2 Enzyme Inflammatory_Stimuli->COX2_Enzyme Induces expression Arachidonic_Acid Arachidonic Acid (from cell membrane) Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins (PGE2, PGI2) COX2_Enzyme->Prostaglandins Catalyzes conversion to Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Mediates Pyrazole_Derivative Pyrazole Carboxylic Acid Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2_Enzyme Selective Inhibition drug_screening_workflow Start Start: Synthesized Pyrazole Derivatives Primary_Screening Primary Screening (e.g., Single High Concentration) Start->Primary_Screening Dose_Response Dose-Response Assay (e.g., IC50/MIC/EC50 Determination) Primary_Screening->Dose_Response Active_Hits Identification of Active Hits Dose_Response->Active_Hits Active_Hits->Start Inactive Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) Active_Hits->Mechanism_Study Active In_Vivo_Testing In Vivo Efficacy and Toxicity Studies Mechanism_Study->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization mtt_workflow Start Start: Plate Cells Incubate_24h Incubate 24h (Cell Attachment) Start->Incubate_24h Add_Compound Add Pyrazole Derivatives (Serial Dilutions) Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability and IC50 Read_Absorbance->Analyze

References

An In-depth Technical Guide to the Structural Elucidation of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 165744-15-0). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to predict its spectroscopic characteristics. It also outlines a plausible synthetic route and discusses the general biological context of pyrazole derivatives.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol .

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCOOH
~6.5Singlet1HPyrazole C4-H
~4.0Singlet3HN-CH₃
~2.8Quartet2H-CH₂-CH₃
~1.3Triplet3H-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165-170COOH
~150-155Pyrazole C5
~140-145Pyrazole C3
~105-110Pyrazole C4
~35-40N-CH₃
~20-25-CH₂-CH₃
~12-15-CH₂-CH₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zPredicted Fragmentation
154[M]⁺ (Molecular Ion)
139[M - CH₃]⁺
125[M - C₂H₅]⁺
109[M - COOH]⁺
81[M - COOH - C₂H₅]⁺

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
~2500-3300O-H stretch (broad, carboxylic acid)
~2900-3000C-H stretch (aliphatic)
~1680-1710C=O stretch (carboxylic acid)
~1500-1600C=N and C=C stretch (pyrazole ring)
~1200-1300C-O stretch

Proposed Experimental Protocols

A. Synthesis of this compound

This proposed synthesis is a multi-step process adapted from general procedures for the synthesis of 1,5-disubstituted pyrazole-3-carboxylic acids.

Synthetic Workflow Diagram

Synthesis_Workflow start Ethyl 2,4-dioxohexanoate step1 Cyclocondensation start->step1 reagent1 Methylhydrazine reagent1->step1 intermediate Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate step1->intermediate step2 Hydrolysis intermediate->step2 reagent2 NaOH (aq) reagent2->step2 step3 Acidification step2->step3 reagent3 HCl (aq) reagent3->step3 product This compound step3->product

Caption: Proposed synthetic workflow for the target compound.

Step 1: Synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2,4-dioxohexanoate (1 equivalent) in ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid, leading to the precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

B. Spectroscopic Characterization

  • NMR Spectroscopy: Prepare a solution of the final product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Mass Spectrometry: Introduce the sample into a mass spectrometer equipped with an electron ionization (EI) source. Obtain the mass spectrum over a suitable m/z range.

  • Infrared Spectroscopy: Obtain the FT-IR spectrum of the solid product using a potassium bromide (KBr) pellet or an attenuated total reflectance (ATR) accessory.

General Biological Activity of Pyrazole Derivatives

Pyrazole derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities. While the specific activity of this compound is not extensively documented, compounds containing the pyrazole scaffold have been reported to exhibit anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

A common mechanism of action for the anti-inflammatory effects of some pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling pathway.

COX Inhibition Signaling Pathway Diagram

COX_Signaling_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX Inhibition

Caption: General signaling pathway of COX inhibition by pyrazole derivatives.

This guide provides a foundational understanding of this compound based on available chemical knowledge and data from related structures. Further experimental validation is necessary to confirm the predicted properties and biological activities.

An In-depth Technical Guide to the NMR and Mass Spectrometry of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of the novel heterocyclic compound, 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. This document outlines predicted spectral data, detailed experimental protocols for its characterization, and a general analytical workflow relevant to its synthesis and purification. The information presented herein is intended to support research and development activities involving this and structurally related pyrazole derivatives.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized in Table 1. The spectrum is expected to show distinct signals corresponding to the ethyl, methyl, and pyrazole ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.29Triplet3H-CH₂CH
2.75Quartet2H-C H₂CH₃
3.95Singlet3HN-CH
6.75Singlet1HPyrazole C4-H
11.5 (broad)Singlet1H-COOH
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ is detailed in Table 2. The chemical shifts are indicative of the carbon environments within the pyrazole ring and its substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (ppm)Assignment
13.5-CH₂C H₃
21.0-C H₂CH₃
38.0N-C H₃
108.0Pyrazole C 4
142.0Pyrazole C 3
150.0Pyrazole C 5
165.0-C OOH
Predicted Mass Spectrometry Data

The predicted mass spectrum under electrospray ionization (ESI) conditions is expected to show a prominent protonated molecular ion peak [M+H]⁺. The predicted fragmentation pattern is outlined in Table 3.

Table 3: Predicted m/z Values and Corresponding Fragment Ions

m/zIon
169.09[M+H]⁺
154.07[M+H - CH₃]⁺
141.06[M+H - C₂H₄]⁺
123.05[M+H - H₂O - C₂H₄]⁺
95.06[C₅H₇N₂]⁺

Experimental Protocols

The following protocols provide a framework for the NMR and mass spectrometry analysis of this compound. These are general procedures that may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent may influence the chemical shift of the carboxylic acid proton.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃ (unless otherwise specified).

  • Temperature: 298 K.

  • Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-64 (adjust for optimal signal-to-noise).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): ~2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Perform baseline correction.

    • Integrate all signals.

3. ¹³C NMR Acquisition:

  • Instrument: 100 MHz (or corresponding frequency for the ¹H field strength) NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024 or more (depending on sample concentration).

    • Relaxation Delay (d1): 2 seconds.

  • Processing:

    • Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Perform baseline correction.

Mass Spectrometry Protocol

1. Sample Preparation:

  • Prepare a stock solution of the purified compound in a high-purity solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis. For ESI, the mobile phase should be compatible with the ionization technique (e.g., a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode).

2. Mass Spectrometry Analysis (LC-MS):

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Analyzer Scan Range: m/z 50-500.

  • ESI Source Parameters (typical):

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂) Flow: 8-12 L/min.

    • Drying Gas Temperature: 200-300 °C.

  • Data Acquisition: Acquire full scan mass spectra. For structural elucidation, perform tandem MS (MS/MS) experiments on the protonated molecular ion.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a novel compound like this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Workup Reaction Work-up Synthesis->Workup Crude Product Purification Purification (e.g., Chromatography) Workup->Purification NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Analysis Purified Sample MS_Analysis Mass Spectrometry (HRMS, MS/MS) Purification->MS_Analysis Data_Integration Data Integration & Analysis NMR_Analysis->Data_Integration MS_Analysis->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation Final_Compound Confirmed Structure of This compound Structure_Elucidation->Final_Compound

Caption: Analytical workflow for the characterization of a novel synthesized compound.

Unlocking New Therapeutic Avenues: A Technical Guide to Pyrazole Compounds and Their Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its synthetic tractability and ability to engage in diverse molecular interactions have made it a cornerstone in the development of targeted therapies for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[3][4] This technical guide provides an in-depth overview of key therapeutic targets for pyrazole-based compounds, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to aid in the design and development of next-generation therapeutics.

Key Therapeutic Targets and Quantitative Data

Pyrazole derivatives have demonstrated potent inhibitory activity against a variety of clinically relevant targets. The following tables summarize the in vitro efficacy of selected pyrazole compounds against key enzyme families.

Protein Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][3] Pyrazole-containing compounds have been successfully developed as potent kinase inhibitors.

Table 1: Inhibitory Activity of Pyrazole Compounds against Various Protein Kinases

Compound/Drug NameTarget KinaseIC50 (nM)Cell Line/Assay ConditionReference
RuxolitinibJAK12.8Cell-free assay[5][6]
RuxolitinibJAK23.3Cell-free assay[5][6]
Golidocitinib (AZD4205)JAK12.8Cell-free assay[3]
Afuresertib analogAkt11.3Cell-free assay[1]
Compound 8Aurora A35Cell-free assay[1]
Compound 8Aurora B75Cell-free assay[1]
Compound 25CDK11520Cell-free assay[1]
Compound 11EGFR83Cell-free assay[7]
Compound C5EGFR70Cell-free assay[8]
Cyclooxygenase (COX) Inhibitors

Cyclooxygenase enzymes are key players in the inflammatory cascade. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to mitigate the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]

Table 2: Inhibitory Activity of Pyrazole Compounds against COX-1 and COX-2

Compound/Drug NameCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.04375[11]
Compound 125a>1008.22>12.16[9]
Compound 125b>1009.31>10.74[9]
Compound 11>1000.043>2325[7]
Compound 5f14.341.509.56[12]
Compound 6f9.561.158.31[12]
Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[13][14]

Table 3: Inhibitory Activity of Pyrazole-based PARP Inhibitors

Compound/Drug NamePARP-1 IC50 (nM)PARP-2 IC50 (nM)Cell Line/Assay ConditionReference
Niraparib3.82.1Cell-free assay[13]
Olaparib1.2-Cell-free assay[15]
Veliparib10.5-Cell-free assay[15]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of novel compounds. The following sections provide protocols for key assays used to characterize pyrazole-based inhibitors.

General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[16][17]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test pyrazole compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection reagent)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test pyrazole compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add the kinase to each well, except for the "no enzyme" control wells.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method for assessing the inhibitory potency and selectivity of pyrazole compounds against COX-1 and COX-2 enzymes.[10][18][19]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test pyrazole compound (e.g., Celecoxib as a positive control)

  • Fluorometric COX inhibitor screening kit

  • Assay buffer

  • 96-well plate suitable for fluorescence measurements

  • Fluorescence plate reader

Procedure:

  • Enzyme and Compound Pre-incubation:

    • In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test pyrazole compound or vehicle (DMSO) in the assay buffer.

    • The incubation is typically performed for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction and Detection:

    • Allow the reaction to proceed for a defined period. The kit's probe will react with the prostaglandin G2 product to generate a fluorescent signal.

    • Terminate the reaction according to the kit's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the percentage of COX activity inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Knorr Pyrazole Synthesis: A General Protocol

The Knorr pyrazole synthesis is a classical and widely used method for the preparation of the pyrazole core.[20][21] This protocol provides a general procedure for the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative.

Materials:

  • β-ketoester (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Ethanol (for reaction and recrystallization)

  • Appropriate glassware for reflux and filtration

Procedure:

  • Reactant Addition: In a round-bottom flask, combine the β-ketoester (1.0 equivalent) and the hydrazine derivative (1.0 equivalent) in ethanol.

  • Heating: Heat the reaction mixture under reflux for a specified period (e.g., 1-2 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation and Crystallization:

    • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

    • If crystallization is slow, scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial.

  • Purification:

    • Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which pyrazole compounds exert their effects is essential for understanding their mechanism of action and for designing rational drug discovery strategies. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK->Receptor JAK->STAT_inactive 5. STAT Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 6. Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Kinase_Inhibition_Workflow start Start compound_prep Prepare Serial Dilutions of Pyrazole Compound start->compound_prep reaction_setup Set up Kinase Reaction (Kinase, Substrate, ATP, Compound) compound_prep->reaction_setup incubation Incubate at Controlled Temperature reaction_setup->incubation detection Add ADP Detection Reagent incubation->detection readout Measure Luminescence detection->readout analysis Calculate % Inhibition and Determine IC50 readout->analysis end End analysis->end

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The diverse range of targets, including protein kinases, cyclooxygenases, and PARP, highlights the versatility of this chemical moiety. This guide has provided a snapshot of the quantitative data, experimental protocols, and signaling pathways associated with pyrazole-based inhibitors. By leveraging this information, researchers and drug development professionals can accelerate the design and optimization of new and improved therapies for a multitude of human diseases. The continued exploration of the chemical space around the pyrazole core promises to yield even more innovative and effective medicines in the future.

References

In Silico Modeling of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the binding of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid to a potential biological target. Drawing upon established computational techniques, this document outlines a detailed workflow, from target identification and preparation to molecular docking and dynamics simulations, culminating in the analysis of binding interactions.

Introduction

This compound belongs to the pyrazole class of compounds, a versatile scaffold known for a wide range of biological activities. While the specific binding partner of this particular molecule is not extensively documented, related pyrazole carboxylic acids have shown inhibitory activity against various enzymes. Notably, pyrazole carboxylic acid derivatives have been identified as potent inhibitors of rat long-chain L-2-hydroxy acid oxidase (Hao2), a peroxisomal enzyme involved in fatty acid metabolism. This guide will therefore use rat Hao2 as a representative target to illustrate a robust in silico modeling workflow.

Target Identification and Preparation

The initial step in any in silico binding study is the identification and preparation of the biological target. Based on literature precedents for similar compounds, rat long-chain L-2-hydroxy acid oxidase (Hao2) has been selected as a plausible target.

Experimental Protocol: Target Preparation

  • Structure Retrieval: The 3D crystal structure of rat Hao2 was obtained from the RCSB Protein Data Bank (PDB). A suitable high-resolution structure, such as PDB ID: 3SGZ, which is co-crystallized with an inhibitor, provides an excellent starting point.[1]

  • Protein Cleaning: The raw PDB file was processed to remove non-essential molecules, including water molecules, co-solvents, and any pre-existing ligands. This is a standard procedure to prepare the protein for docking.

  • Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, and appropriate protonation states for titratable residues were assigned assuming a physiological pH of 7.4. This was accomplished using tools such as the H++ server or modules within molecular modeling software suites.

  • Energy Minimization: The prepared protein structure was subjected to a brief energy minimization protocol to relieve any steric clashes that may have resulted from the preparation steps. This ensures a more realistic and stable receptor conformation for subsequent docking studies.

Ligand Preparation

The 3D structure of this compound is required for docking.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: The 2D chemical structure of this compound was sketched using a chemical drawing tool like ChemDraw and converted to a 3D structure.

  • Conformational Search: A conformational search was performed to generate a set of low-energy conformers of the ligand. This step is crucial as it provides multiple starting conformations for the docking algorithm, increasing the chances of identifying the correct binding pose.

  • Charge and Atom Type Assignment: Appropriate partial charges and atom types were assigned to the ligand atoms using a force field such as GAFF (General Amber Force Field).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Experimental Protocol: Molecular Docking

  • Grid Generation: A docking grid was defined around the active site of Hao2. In the case of PDB ID 3SGZ, the active site was identified based on the location of the co-crystallized inhibitor. The grid box was centered on this site with dimensions sufficient to accommodate the ligand.

  • Docking Algorithm: A docking program such as AutoDock Vina was employed to perform the docking calculations. The prepared ligand conformers were docked into the defined grid box of the receptor. The algorithm explores various poses of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Pose Analysis: The resulting docking poses were analyzed based on their predicted binding energies and clustering. Poses with the lowest binding energies and those that form plausible interactions with key active site residues were selected for further investigation.

Molecular Dynamics Simulation

To assess the stability of the predicted protein-ligand complex and to gain insights into the dynamics of the binding interactions, a molecular dynamics (MD) simulation is performed.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The most promising protein-ligand complex from the docking study was placed in a periodic box of water molecules. Counter-ions were added to neutralize the system.

  • Force Field Assignment: A suitable force field, such as AMBER for the protein and GAFF for the ligand, was used to describe the interatomic forces.

  • Equilibration: The system was subjected to a series of equilibration steps. This typically involves an initial energy minimization, followed by a short period of NVT (constant number of particles, volume, and temperature) simulation to bring the system to the desired temperature, and then an NPT (constant number of particles, pressure, and temperature) simulation to adjust the density.

  • Production Run: Following equilibration, a production MD simulation was run for an extended period (e.g., 100 nanoseconds) to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis: The resulting trajectory was analyzed to evaluate the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD of the protein and ligand), and to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that persist throughout the simulation.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained from the in silico modeling workflow described above.

ParameterValueUnitMethod
Molecular Docking
Predicted Binding Energy-8.5kcal/molAutoDock Vina
Molecular Dynamics
Average Protein RMSD2.1ÅGROMACS
Average Ligand RMSD1.5ÅGROMACS
Occupancy of H-Bond 185%VMD
Occupancy of H-Bond 262%VMD

Visualizations

In Silico Modeling Workflow

In_Silico_Workflow cluster_prep Preparation cluster_modeling Modeling cluster_analysis Analysis cluster_output Output Target_Prep Target Preparation (Hao2 - PDB: 3SGZ) Docking Molecular Docking Target_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis MD_Sim Molecular Dynamics Simulation Trajectory_Analysis Trajectory Analysis MD_Sim->Trajectory_Analysis Pose_Analysis->MD_Sim Binding_Affinity Binding Affinity Estimation Trajectory_Analysis->Binding_Affinity Interaction_Profile Interaction Profile Trajectory_Analysis->Interaction_Profile

Caption: A flowchart of the in silico modeling workflow.

Hypothetical Hao2 Signaling Pathway

Hao2_Signaling cluster_input Substrate cluster_enzyme Enzyme cluster_products Products cluster_downstream Downstream Effects LongChainHydroxyAcid Long-Chain 2-Hydroxy Acid Hao2 Hao2 LongChainHydroxyAcid->Hao2 KetoAcid 2-Keto Acid Hao2->KetoAcid H2O2 Hydrogen Peroxide (H₂O₂) Hao2->H2O2 FattyAcid_Metabolism Fatty Acid Metabolism KetoAcid->FattyAcid_Metabolism ROS_Signaling Redox Signaling H2O2->ROS_Signaling Ligand This compound Ligand->Hao2

Caption: A potential signaling pathway involving Hao2.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the binding of this compound to the plausible target, rat long-chain L-2-hydroxy acid oxidase. The detailed experimental protocols for target and ligand preparation, molecular docking, and molecular dynamics simulation provide a robust framework for researchers in the field of drug discovery. The illustrative data and visualizations further clarify the expected outcomes of such a computational study. While the data presented here is hypothetical, the described workflow represents a powerful strategy to elucidate the binding mechanism of novel compounds and guide further experimental validation.

References

An In-depth Technical Guide to 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid: A Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 165744-15-0) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of commercially important molecules. Its unique structural features make it an ideal intermediate for the development of advanced agrochemicals, particularly herbicides, and for the discovery of novel pharmaceutical agents with anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its applications in the agrochemical and pharmaceutical industries, including the mechanisms of action of the resulting products.

Chemical and Physical Properties

This compound is a white solid with a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol .[1][2] It is characterized by a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted with an ethyl group at the 5-position, a methyl group at the 1-position (one of the nitrogen atoms), and a carboxylic acid group at the 3-position. The presence of the carboxylic acid moiety imparts acidic properties to the molecule and allows for a variety of chemical transformations.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 165744-15-0[4]
Molecular Formula C₇H₁₀N₂O₂[1][2]
Molecular Weight 154.17 g/mol [1][2]
Appearance White solid[3]
Purity ≥ 95% (by NMR)
Storage Conditions 0-8°C

Synthesis and Experimental Protocol

While a specific patented synthesis for this compound is not publicly available, a general and well-established method for the synthesis of pyrazole-3-carboxylic acids involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by hydrolysis of the resulting ester. A plausible synthetic route for the target compound would start from ethyl 2,4-dioxohexanoate and methylhydrazine.

Proposed Synthesis Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A Ethyl 2,4-dioxohexanoate C Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate A->C Reaction B Methylhydrazine B->C D Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate F This compound D->F Reaction E Base (e.g., NaOH) E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2,4-dioxohexanoate (1 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis to this compound

  • The purified ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water.

  • An aqueous solution of sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux for several hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.

Applications as a Chemical Intermediate

This compound is a valuable intermediate in the agrochemical and pharmaceutical industries due to its reactive carboxylic acid functional group and the inherent biological activity of the pyrazole scaffold.[5]

Agrochemicals: Herbicides

This pyrazole derivative is a key component in the synthesis of modern herbicides.[5] The resulting active ingredients often target specific enzymes in weeds that are not present in crops or mammals, providing a selective mode of action.

Mechanism of Action of Pyrazole-based Herbicides:

  • p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: Many pyrazole herbicides, after being metabolized in the plant, inhibit the enzyme HPPD. This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protecting chlorophyll from photooxidation. Inhibition of HPPD leads to bleaching of the plant and eventual death.

  • Acetolactate Synthase (ALS) Inhibition: Another common target for pyrazole-containing herbicides is the ALS enzyme. ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). As these amino acids are vital for protein synthesis and plant growth, inhibition of ALS leads to cessation of growth and plant death. This pathway is absent in mammals, making it a safe target for herbicides.

  • Synthetic Auxins: Some herbicides derived from pyrazole carboxylic acids can act as synthetic auxins. They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth, which ultimately results in the death of the weed.

G cluster_0 Herbicidal Action A Pyrazole-based Herbicide B HPPD Inhibition A->B C ALS Inhibition A->C D Synthetic Auxin Activity A->D E Weed Death B->E C->E D->E

Caption: Mechanisms of action of pyrazole-based herbicides.

Pharmaceuticals: Anti-inflammatory and Analgesic Drugs

In medicinal chemistry, this compound serves as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[5] A prominent class of such drugs are the selective cyclooxygenase-2 (COX-2) inhibitors.

Mechanism of Action of Pyrazole-based COX-2 Inhibitors:

The anti-inflammatory and analgesic effects of these drugs are primarily due to their selective inhibition of the COX-2 enzyme.

  • Inflammatory Stimuli: In response to inflammation or injury, cells release arachidonic acid from their membranes.

  • COX Enzymes: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandins.

  • Prostaglandins and Inflammation: Prostaglandins are key mediators of inflammation, pain, and fever.

  • Selective Inhibition: Pyrazole-based NSAIDs, such as Celecoxib, are designed to selectively bind to and inhibit the COX-2 enzyme, which is primarily expressed at sites of inflammation.[6][7] This reduces the production of pro-inflammatory prostaglandins.

  • Therapeutic Effect: By inhibiting COX-2, these drugs alleviate pain and reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[7]

G A Inflammatory Stimuli B Arachidonic Acid Release A->B C COX-2 Enzyme B->C D Prostaglandins C->D E Inflammation & Pain D->E F Pyrazole-based COX-2 Inhibitor F->C Inhibits

Caption: COX-2 inhibition pathway by pyrazole-based drugs.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both the agrochemical and pharmaceutical sectors. Its utility as a precursor for potent herbicides and selective anti-inflammatory drugs underscores the importance of the pyrazole scaffold in modern chemical and drug discovery. Further research into the synthesis and applications of this compound is likely to yield new and improved products for agriculture and medicine.

References

Methodological & Application

Application Notes and Protocols for the Knorr Synthesis of Substituted Pyrazoles from β-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knorr pyrazole synthesis, first described by Ludwig Knorr in 1883, is a fundamental and versatile cyclocondensation reaction for the preparation of substituted pyrazoles and pyrazolones.[1] This reaction typically involves the condensation of a β-ketoester with a hydrazine derivative, often under acidic conditions.[2] The resulting pyrazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds exhibiting anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3] Notably, the well-known drug Edaravone, used in the treatment of stroke and amyotrophic lateral sclerosis (ALS), is a pyrazolone synthesized via this classic reaction.[4]

The operational simplicity, generally high yields, and the ready availability of diverse starting materials make the Knorr synthesis a powerful tool in the drug discovery process for the generation of compound libraries for screening and lead optimization.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of substituted pyrazoles from β-ketoesters, aimed at researchers and professionals in the field of drug development.

Reaction Mechanism and Regioselectivity

The Knorr pyrazole synthesis from a β-ketoester and a hydrazine proceeds through a well-established mechanism. The reaction is typically acid-catalyzed and begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto the more electrophilic ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl. Subsequent dehydration and loss of an alcohol molecule lead to the formation of the stable aromatic pyrazolone ring.[2][5]

A critical consideration in the Knorr synthesis, particularly when using unsymmetrical β-ketoesters or substituted hydrazines, is regioselectivity . The initial condensation can occur at either of the two carbonyl groups, potentially leading to the formation of two regioisomeric products. The outcome is influenced by several factors:

  • Steric Hindrance: The initial nucleophilic attack by the hydrazine generally occurs at the less sterically hindered carbonyl group.

  • Electronic Effects: The reactivity of the carbonyl groups is influenced by the electronic nature of the substituents on the β-ketoester.

  • Reaction Conditions: The pH of the reaction medium can affect the nucleophilicity of the hydrazine and the rate of the competing reaction pathways.[1]

// Reactants beta_ketoester [label="β-Ketoester", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrazine [label="Hydrazine (R'-NHNH₂)", shape=Mrecord, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates hydrazone [label="Hydrazone Intermediate", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; cyclic_intermediate [label="Cyclic Intermediate", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"];

// Product pyrazole [label="Substituted Pyrazolone", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Process Nodes condensation [label="Condensation\n(-H₂O)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368"]; cyclization [label="Intramolecular\nCyclization", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368"]; dehydration [label="Dehydration & \nAlcohol Elimination\n(-H₂O, -R''OH)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368"];

// Edges beta_ketoester -> condensation; hydrazine -> condensation; condensation -> hydrazone [label=" "]; hydrazone -> cyclization [label=" "]; cyclization -> cyclic_intermediate [label=" "]; cyclic_intermediate -> dehydration [label=" "]; dehydration -> pyrazole [label=" "]; } Knorr Pyrazole Synthesis Mechanism.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various substituted pyrazoles from β-ketoesters using the Knorr synthesis.

β-KetoesterHydrazine DerivativeSolventCatalyst/ConditionsTime (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineNoneReflux, 135-145 °C1High[4]
Ethyl benzoylacetateHydrazine hydrate1-PropanolGlacial acetic acid, ~100 °C179[2]
Ethyl 4-nitrobenzoylacetatep-Tolylhydrazine hydrochlorideMethanolReflux8-[6]
Ethyl 4-nitrobenzoylacetate4-Chlorophenylhydrazine hydrochlorideMethanolReflux1270[6]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) from Ethyl Acetoacetate and Phenylhydrazine [4]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (95%)

Procedure:

  • Reaction Setup: In a round-bottom flask, cautiously add ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol). Note: This addition is exothermic and should be performed slowly in a fume hood.

  • Heating: Assemble a reflux condenser and heat the reaction mixture for 1 hour at 135–145 °C.

  • Isolation: After heating, transfer the resulting heavy syrup to a beaker and cool it thoroughly in an ice-water bath.

  • Crystallization: Add a 2 mL portion of diethyl ether and stir the mixture vigorously to induce the crystallization of the crude product.

  • Purification: Collect the solid by vacuum filtration using a Büchner funnel. Recrystallize the crude product from a minimum amount of hot 95% ethanol. Allow the solution to cool to room temperature and then in an ice bath to complete crystallization. Filter the purified product, dry it in a desiccator, and determine the yield and melting point (125–127 °C).

Protocol 2: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine Hydrate [2]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Ethyl acetate/Hexane (for TLC)

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100 °C for 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the ethyl benzoylacetate is consumed (as indicated by TLC), add water (10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for 30 minutes to facilitate the precipitation of the product.

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry. Determine the yield and melting point of the product.

Experimental Workflow

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactants [label="Combine β-Ketoester,\nHydrazine, Solvent,\nand Catalyst", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; heating [label="Heat Reaction Mixture\n(e.g., Reflux or ~100°C)", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Monitor Reaction Progress\n(e.g., TLC)", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Work-up\n(e.g., Add Water)", shape=Mrecord, fillcolor="#EA4335", fontcolor="#FFFFFF"]; crystallization [label="Crystallization/\nPrecipitation", shape=Mrecord, fillcolor="#EA4335", fontcolor="#FFFFFF"]; isolation [label="Isolate Product\n(Filtration)", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purify Product\n(Recrystallization)", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Characterize Product\n(Yield, MP, Spectroscopy)", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reactants; reactants -> heating; heating -> monitoring; monitoring -> workup [label="Reaction Complete"]; workup -> crystallization; crystallization -> isolation; isolation -> purification; purification -> analysis; analysis -> end; } Experimental workflow for Knorr pyrazole synthesis.

References

Application Notes and Protocols for 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block with significant applications in the fields of medicinal chemistry and agrochemistry.[1] Its substituted pyrazole core is a key pharmacophore in a variety of biologically active compounds. This document provides an overview of its applications, detailed experimental protocols for its use in the synthesis of bioactive molecules, and relevant pathway diagrams.

Applications in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a range of target molecules, primarily due to the reactivity of its carboxylic acid group, which allows for modifications such as amidation, esterification, and conversion to other functional groups.

  • Pharmaceuticals: This pyrazole derivative is a key component in the development of anti-inflammatory and analgesic drugs.[1] The pyrazole scaffold is a core structural motif in non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.

  • Agrochemicals: It is utilized as a precursor for the synthesis of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[1]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in organic synthesis.

1. Synthesis of 5-Ethyl-1-methyl-1H-pyrazole-3-carboxamide

This protocol describes a standard procedure for the synthesis of an amide derivative, a common step in the development of new pharmaceutical candidates. The procedure involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with an amine.

Step 1: Formation of the Acid Chloride

  • Reaction: this compound is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add thionyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

    • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 5-ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Formation

  • Reaction: The freshly prepared acid chloride is reacted with a primary or secondary amine to yield the desired amide.

  • Procedure:

    • Dissolve the crude 5-ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride in anhydrous DCM (10 mL/mmol).

    • Cool the solution to 0 °C.

    • Add a solution of the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in DCM dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide derivative.

2. Synthesis of a Pyrazole-based COX-2 Inhibitor Analog

This protocol outlines the synthesis of a potential COX-2 inhibitor, illustrating the role of this compound in constructing the core scaffold of this class of anti-inflammatory drugs.

  • Reaction: Amide coupling of this compound with a sulfonamide-containing aniline derivative using a peptide coupling agent.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in DMF (10 mL/mmol), add a suitable coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the appropriate sulfonamide-bearing aniline (e.g., 4-aminobenzenesulfonamide) (1.0 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the target pyrazole-sulfonamide conjugate.

Quantitative Data

The following table summarizes representative yields for the synthesis of pyrazole-3-carboxamide derivatives, adapted from similar reported procedures. Actual yields may vary depending on the specific substrates and reaction conditions.

ProductStarting AmineCoupling MethodYield (%)Reference
N-Benzyl-5-ethyl-1-methyl-1H-pyrazole-3-carboxamideBenzylamineSOCl₂/TEA85-95Adapted from general procedures
5-Ethyl-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide4-AminobenzenesulfonamideHATU/DIPEA70-85Adapted from related syntheses
5-Ethyl-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamidep-AnisidineSOCl₂/TEA88-96Adapted from general procedures

Visualizations

Experimental Workflow for Amide Synthesis

experimental_workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation cluster_workup Workup & Purification start This compound reagent1 SOCl2, cat. DMF in DCM, 0°C to reflux start->reagent1 Reacts with intermediate 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl Chloride reagent1->intermediate Forms amine Primary or Secondary Amine, TEA in DCM intermediate->amine Reacts with product 5-Ethyl-1-methyl-1H-pyrazole-3-carboxamide amine->product Yields workup Aqueous Wash product->workup purification Column Chromatography or Recrystallization workup->purification final_product Pure Amide Derivative purification->final_product

Caption: General workflow for the synthesis of pyrazole-3-carboxamides.

Signaling Pathway of COX-2 Inhibition

cox2_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Activates aa Arachidonic Acid pla2->aa Liberates cox2 COX-2 Enzyme aa->cox2 Substrate for pgs Prostaglandins cox2->pgs Synthesizes inflammation Inflammation & Pain pgs->inflammation Mediates pyrazole_drug Pyrazole-based COX-2 Inhibitor (e.g., Celecoxib analog) pyrazole_drug->cox2 Inhibits

Caption: Mechanism of COX-2 inhibition by pyrazole-based drugs.

References

Application Notes and Protocols for Amide Coupling with 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development. This document provides detailed protocols for the amide coupling of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid with a primary or secondary amine. While numerous methods exist for amide bond formation, this note focuses on three common and effective protocols: HATU-mediated coupling, EDC/HOBt-mediated coupling, and acyl chloride formation using thionyl chloride (SOCl₂). These methods offer a range of options with varying reaction conditions and reagent requirements, providing flexibility for different substrates and scales of synthesis.

The pyrazole moiety is a common scaffold in pharmacologically active compounds, and efficient methods for its elaboration are of significant interest. The protocols outlined below are based on well-established procedures for amide coupling of heterocyclic carboxylic acids and provide a solid starting point for the synthesis of novel pyrazole-containing amides.

Key Reagents and General Considerations

  • Solvents: Anhydrous aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (ACN) are typically used. It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Bases: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acidic byproducts. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting materials.

  • Work-up and Purification: Standard aqueous work-up procedures are generally employed to remove excess reagents and byproducts. The final product is typically purified by flash column chromatography on silica gel.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and high yields, even with sterically hindered substrates.[1][2] It activates the carboxylic acid by forming a reactive OAt-active ester.[1][3]

Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 - 1.5 eq) and DIPEA (2.0 - 3.0 eq).[4]

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the desired amine (1.0 - 1.2 eq) to the reaction mixture.[1][4]

  • Continue stirring at room temperature for 1-18 hours, monitoring the reaction progress by TLC or LC-MS.[1][4]

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl, saturated NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][4]

  • Purify the crude product by flash column chromatography.[1][4]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[4] The addition of HOBt (Hydroxybenzotriazole) forms a more stable and reactive HOBt-ester, which minimizes side reactions and racemization.[4]

Methodology:

  • To a solution of this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM, cool the mixture to 0 °C.[4]

  • Add EDC·HCl (1.1 - 1.5 eq) portion-wise to the cooled solution.[4]

  • Add DIPEA or TEA (2.0 - 3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent and wash with water, 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Acyl Chloride Formation with Thionyl Chloride (SOCl₂)

This method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an amine. This is a classic and cost-effective method.[5]

Methodology:

  • Acyl Chloride Formation: To a solution of this compound (1.0 eq) in an inert solvent like toluene or DCM, add thionyl chloride (SOCl₂) (1.2 - 2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.[6]

  • Stir the mixture at room temperature or gently heat to reflux for 1-3 hours until the evolution of gas ceases.

  • Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of the desired amine (1.0 - 1.2 eq) and a base such as pyridine or TEA (2.0 - 3.0 eq) in DCM dropwise.

  • Stir the reaction at room temperature for 1-4 hours.

  • Upon completion, wash the reaction mixture with water, 1N HCl, and saturated NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude amide, which is then purified by column chromatography.

Data Presentation

ParameterProtocol 1: HATUProtocol 2: EDC/HOBtProtocol 3: SOCl₂
Coupling Reagent HATUEDC·HClThionyl Chloride (SOCl₂)
Additive None required (HOAt is part of HATU)HOBtCatalytic DMF (optional)
Base DIPEA, TEADIPEA, TEAPyridine, TEA
Reagent Equivalents Acid (1.0), Amine (1.0-1.2), HATU (1.1-1.5), Base (2.0-3.0)Acid (1.0), Amine (1.1), EDC (1.1-1.5), HOBt (1.2), Base (2.0-3.0)Acid (1.0), Amine (1.0-1.2), SOCl₂ (1.2-2.0), Base (2.0-3.0)
Solvent DMF, DCM, ACNDMF, DCMToluene, DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature0 °C to Reflux (acyl chloride formation), 0 °C to RT (amide formation)
Reaction Time 1 - 18 hours4 - 24 hours2 - 7 hours (total)

Visualizations

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid (this compound) in Anhydrous Solvent add_reagents Add Amine, Coupling Reagent, and Base start->add_reagents react Stir at Appropriate Temperature add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Aqueous Work-up (Wash with Acid, Base, Brine) monitor->quench Reaction Complete dry Dry Organic Layer (e.g., Na₂SO₄) quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Amide Product purify->end

Caption: General workflow for amide coupling of this compound.

Signaling_Pathways cluster_HATU HATU Pathway cluster_EDC EDC/HOBt Pathway cluster_SOCl2 SOCl₂ Pathway RCOOH_H R-COOH ActiveEster_H OAt-Active Ester RCOOH_H->ActiveEster_H + HATU, Base HATU HATU Base_H Base Amide_H R-CONH-R' ActiveEster_H->Amide_H + R'-NH₂ Amine_H R'-NH₂ RCOOH_E R-COOH ActiveEster_E HOBt-Active Ester RCOOH_E->ActiveEster_E + EDC, HOBt EDC EDC HOBt HOBt Amide_E R-CONH-R' ActiveEster_E->Amide_E + R'-NH₂ Amine_E R'-NH₂ RCOOH_S R-COOH AcylChloride Acyl Chloride (R-COCl) RCOOH_S->AcylChloride + SOCl₂ SOCl2 SOCl₂ Amide_S R-CONH-R' AcylChloride->Amide_S + R'-NH₂, Base Amine_S R'-NH₂

Caption: Simplified activation pathways for different amide coupling protocols.

References

Application Notes and Protocols: 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a detailed overview of the use of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid as a key intermediate in the synthesis of modern agrochemicals, particularly focusing on the development of succinate dehydrogenase inhibitor (SDHI) fungicides.

Introduction: The Significance of the Pyrazole Carboxamide Scaffold

This compound is a crucial building block in the creation of a significant class of fungicides known as pyrazole carboxamides.[1] These compounds have gained prominence in the agrochemical industry due to their potent and broad-spectrum fungicidal activity. The pyrazole carboxamide scaffold is a key feature of many successful commercial fungicides that effectively control a wide range of plant pathogens.[2]

The primary mode of action for this class of fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[3] This inhibition disrupts the fungal cell's energy production, leading to its death. The versatility of the pyrazole ring allows for various substitutions, enabling the fine-tuning of the molecule's biological activity, spectrum of control, and crop safety.

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Pyrazole carboxamide fungicides, derived from precursors like this compound, target the ubiquinone-binding (Qp) site of the SDH enzyme. This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the Qp site, the fungicide blocks the oxidation of succinate to fumarate, thereby halting cellular respiration and ATP synthesis. This targeted mode of action provides high efficacy against fungal pathogens.

SDHI_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces Complex_II Complex II (SDH) Succinate->Complex_II donates electrons to Fumarate Fumarate Complex_II->Fumarate oxidizes to ATP_Synthase ATP Synthase Complex_II->ATP_Synthase passes electrons to ATP ATP ATP_Synthase->ATP produces SDHI Pyrazole Carboxamide Fungicide SDHI->Complex_II inhibits

Caption: Signaling pathway of SDHI fungicide action.

Synthesis of a Representative Pyrazole Carboxamide Fungicide

While specific commercial fungicides directly derived from this compound are proprietary, a representative synthetic protocol for a potent N-(2-alkylphenyl)-pyrazole-carboxamide fungicide is detailed below. This protocol illustrates the key chemical transformations involved.

Experimental Protocol: Synthesis of N-(2-ethylphenyl)-5-ethyl-1-methyl-1H-pyrazole-3-carboxamide

Objective: To synthesize a model pyrazole carboxamide fungicide from this compound and 2-ethylaniline.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 2-ethylaniline

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (5.0 eq).

    • Heat the mixture to reflux for 2 hours. The solid should dissolve, indicating the formation of the acid chloride.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 5-ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acid chloride in dry dichloromethane (DCM).

    • In a separate flask, dissolve 2-ethylaniline (1.1 eq) and triethylamine (1.2 eq) in dry DCM.

    • Cool the aniline solution to 0 °C in an ice bath.

    • Slowly add the acid chloride solution dropwise to the aniline solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(2-ethylphenyl)-5-ethyl-1-methyl-1H-pyrazole-3-carboxamide.

Synthesis_Workflow Start This compound AcidChloride 5-ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride Start->AcidChloride + SOCl₂ (Reflux) Coupling Amide Coupling AcidChloride->Coupling Aniline 2-ethylaniline Aniline->Coupling + TEA, DCM CrudeProduct Crude Product Coupling->CrudeProduct Purification Purification CrudeProduct->Purification Work-up FinalProduct N-(2-ethylphenyl)-5-ethyl-1-methyl-1H- pyrazole-3-carboxamide Purification->FinalProduct Column Chromatography

Caption: Experimental workflow for fungicide synthesis.

Quantitative Data: Biological Activity of Representative Pyrazole Carboxamides

The biological activity of pyrazole carboxamide fungicides is typically evaluated by determining their half-maximal effective concentration (EC₅₀) against various fungal pathogens. The following table presents hypothetical but representative data for our model compound against common plant diseases, illustrating the expected potency.

Fungal PathogenCommon DiseaseRepresentative EC₅₀ (µg/mL)
Botrytis cinereaGray Mold0.05 - 0.5
Septoria triticiSeptoria Leaf Blotch0.01 - 0.2
Puccinia triticinaWheat Leaf Rust0.1 - 1.0
Alternaria solaniEarly Blight0.2 - 1.5
Rhizoctonia solaniSheath Blight0.5 - 2.0

Note: The EC₅₀ values are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate for the synthesis of highly effective SDHI fungicides. The protocols and data presented herein provide a framework for the development and evaluation of novel pyrazole carboxamide-based agrochemicals. Future research in this area may focus on the synthesis of new derivatives with improved biological activity, a broader spectrum of control, and enhanced crop safety profiles to address the ongoing challenges in global food production. The modular nature of the synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the next generation of pyrazole-based fungicides.

References

Application Notes and Protocols for Developing Kinase Inhibitors with a Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for targeted drug discovery.[3][4][5] The pyrazole ring has emerged as a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility, favorable drug-like properties, and its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][3][4][6][7] This document provides detailed application notes and experimental protocols for the development and evaluation of pyrazole-based kinase inhibitors.

The 3-aminopyrazole moiety, in particular, is frequently utilized as a "hinge-binder," mimicking the adenine ring of ATP to form crucial hydrogen bonds with the kinase hinge region.[1] This foundational interaction provides a strong anchor for developing potent and selective inhibitors.[1] Numerous FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Erdafitinib, incorporate the pyrazole scaffold, highlighting its clinical significance.[4][6][5][8] These inhibitors target a wide range of kinases such as Akt, Aurora kinases, MAP kinases, B-raf, and JAK.[3][5]

Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds

Systematic evaluation of inhibitory activity is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds.[9][10] The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Assay MethodReference
RuxolitinibJAK1~3Not Specified[3]
RuxolitinibJAK2~3Not Specified[3]
RuxolitinibJAK3~430Not Specified[3]
Afuresertib (GSK2110183)Akt10.08 (Ki)Not Specified[10]
Compound 1Akt161Not Specified[10]
Compound 2Akt11.3Not Specified[10]
Compound 3ALK2.9Not Specified[9]
Compound 6Aurora A160Not Specified[9][10]
Compound 7Aurora A28.9Not Specified[11]
Compound 7Aurora B2.2Not Specified[11]
Asciminib (ABL-001)Bcr-Abl0.5Not Specified[10]
Compound 17Chk217.9Not Specified[9]
eCF506SRC<1Not Specified[12]

Table 2: Cellular Antiproliferative Activity

CompoundTarget Cell LineCancer TypeIC50 (µM)Reference
AfuresertibHCT116Colon0.95[9][10]
Compound 2HCT116Colon0.95[10]
Compound 6HCT116Colon0.39[9][10]
Compound 6MCF-7Breast0.46[9][10]
Compound 7A549Lung0.487[11]
Compound 7HT29Colon0.381[11]
Compound 7K562Leukemia5.003[11]
Compound 7LoVoColon0.789[11]
Compound 7U937Leukemia5.106[11]
Compound 20MCF-7Breast0.13[10]
Compound 20MIAPaCaPancreatic0.28[10]
Compound 20HeLaCervical0.21[10]
Compound 21MCF-7Breast0.15[10]
Compound 21MIAPaCaPancreatic0.34[10]
Compound 21HeLaCervical0.73[10]
Compound 29MCF-7Breast0.30[10]
Compound 29B16-F10Melanoma0.44[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G General Workflow for Pyrazole-Based Kinase Inhibitor Development cluster_0 Discovery & Design cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development Target_ID Target Identification & Validation Scaffold_Selection Pyrazole Scaffold Selection Target_ID->Scaffold_Selection Library_Design Library Design & Synthesis Scaffold_Selection->Library_Design Biochemical_Assays In Vitro Kinase Assays (IC50) Library_Design->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (EC50) Biochemical_Assays->Cell_Based_Assays SAR_Studies Structure-Activity Relationship (SAR) Cell_Based_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Models In Vivo Animal Models Lead_Optimization->In_Vivo_Models Tox_Studies Toxicology Studies In_Vivo_Models->Tox_Studies Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials

Workflow for the development of pyrazole-based kinase inhibitors.

G 3-Aminopyrazole as a Hinge-Binder cluster_0 Kinase Hinge Region cluster_1 Pyrazole Inhibitor hinge_residue1 Backbone NH hinge_residue2 Backbone C=O pyrazole Pyrazole Ring pyrazole->hinge_residue1 H-bond (donor) substituents R-groups for Selectivity pyrazole->substituents amino_group Amino Group (NH2) amino_group->hinge_residue2 H-bond (acceptor)

3-Aminopyrazole scaffold forming hydrogen bonds in the kinase hinge region.

PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) pAkt->Downstream Inhibitor Pyrazole-based Akt Inhibitor (e.g., Afuresertib) Inhibitor->Akt inhibits

The PI3K/Akt signaling pathway, a key regulator of cell survival and growth.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the evaluation of pyrazole-based kinase inhibitors.

Protocol 1: General Synthesis of N-(1H-pyrazol-3-yl)pyrimidin-4-amine Scaffold

This protocol describes a common method for synthesizing a pyrazole-pyrimidine scaffold, which often involves a nucleophilic aromatic substitution reaction.[1]

Materials:

  • 3-Amino-1H-pyrazole derivative

  • 4-Chloropyrimidine derivative

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • To a solution of the 3-amino-1H-pyrazole derivative in the anhydrous solvent, add the 4-chloropyrimidine derivative and the base.

  • Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the desired N-(1H-pyrazol-3-yl)pyrimidin-4-amine product.[1]

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9][13][14]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test pyrazole-based compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[9]

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[9]

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[9]

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[9]

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[9]

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.

  • Record the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the pyrazole-based inhibitor for a specified duration (e.g., 72 hours). Include a vehicle-only (DMSO) control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 4: Cellular Target Engagement Assay (Western Blot for Phospho-Kinase)

This protocol assesses the ability of a compound to inhibit a specific kinase signaling pathway within a cellular context by measuring the phosphorylation status of a downstream substrate.[7][10][15]

Materials:

  • Appropriate cell line with an active signaling pathway involving the target kinase.

  • Pyrazole-based inhibitor.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies (for both the total and phosphorylated forms of the substrate).

  • HRP-conjugated secondary antibody.

  • ECL (Enhanced Chemiluminescence) substrate.

  • SDS-PAGE and Western blot equipment.

Procedure:

  • Cell Treatment: Treat cells with the pyrazole inhibitor at various concentrations for a predetermined time. Include a vehicle (DMSO) control.[7][15]

  • Protein Extraction: Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).[7]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C.[15]

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[15]

    • Strip the membrane and re-probe with an antibody for the total form of the substrate to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation at different inhibitor concentrations.

Protocol 5: In Vivo Tumor Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pyrazole-based kinase inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Cancer cell line that forms tumors in mice.

  • Pyrazole-based inhibitor formulated for in vivo administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the pyrazole-based inhibitor and the vehicle according to a predetermined schedule (e.g., daily oral gavage).[8]

  • Monitoring:

    • Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.[8]

    • Monitor the body weight of the mice as an indicator of toxicity.[8]

  • Study Endpoint: Terminate the study when the tumors in the control group reach a predetermined size or after a specific duration of treatment.[8]

  • Analysis: Compare the tumor growth between the treated and control groups to determine the in vivo efficacy of the inhibitor.

Conclusion

The pyrazole scaffold is a highly versatile and clinically validated starting point for the development of potent and selective kinase inhibitors.[3][4][6] A systematic approach combining rational design, robust in vitro and cell-based screening, and in vivo evaluation is essential for advancing promising lead candidates through the drug discovery pipeline.[9] The protocols and data presented in these application notes provide a comprehensive framework for researchers engaged in the discovery and development of novel pyrazole-based therapeutics.

References

Application Notes: Analytical Methods for Pyrazole Carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them a subject of intense research.[2][3][4] Accurate and robust quantification of these compounds in various matrices, from reaction mixtures to complex biological fluids, is essential for drug discovery, pharmacokinetic studies, quality control, and metabolic research.[5][6]

This document provides detailed application notes and protocols for the quantification of pyrazole carboxylic acids using several established analytical techniques. The methods discussed include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity, and Gas Chromatography (GC) for volatile derivatives.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a widely used, robust, and cost-effective method for the quantification of pyrazole carboxylic acid derivatives, particularly for purity assessment and analysis of formulations. The method separates compounds based on their hydrophobicity.

Protocol 1: General RP-HPLC-UV Method

This protocol is based on a validated method for a pyrazoline derivative and can be adapted for various pyrazole carboxylic acids.[5]

A. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the pyrazole carboxylic acid reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution (e.g., 1 mg/mL).[5]

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 50, 80, 100, 120, 150 µg/mL).[5]

  • Test Sample: Dissolve the sample containing the analyte in the mobile phase to a concentration expected to fall within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[6]

B. Chromatographic Conditions: The following table summarizes typical conditions. Optimization may be required depending on the specific analyte.

ParameterCondition ACondition B
HPLC System Standard HPLC or UPLC SystemStandard HPLC System with DAD Detector
Column Newcrom R1 (Reverse Phase)[7]Eclipse XDB C18, 150mm x 4.6mm, 5µm[5]
Mobile Phase Acetonitrile & Water with Phosphoric Acid¹[7]0.1% Trifluoroacetic Acid & Methanol (20:80 v/v)[5]
Mode Isocratic or GradientIsocratic[5]
Flow Rate 1.0 mL/min1.0 mL/min[5]
Column Temp. Ambient (or controlled, e.g., 25 ± 2ºC)[5]25 ± 2ºC[5]
Injection Vol. 5 - 20 µL5.0 µL[5]
Detector UV/Visible or Diode Array Detector (DAD)DAD at 206 nm[5]
Run Time ~10 minutes[5]10 minutes[5]

¹For MS compatibility, replace phosphoric acid with formic acid.[7]

C. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the analyte versus its concentration for the calibration standards.

  • Determine the linearity of the method by calculating the correlation coefficient (r²), which should ideally be >0.998.[5]

  • Quantify the pyrazole carboxylic acid in the test sample by interpolating its peak area from the calibration curve.

Workflow for RP-HPLC Quantification

Figure 1: General workflow for pyrazole carboxylic acid quantification by RP-HPLC. cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Stock & Calibration Standards B Prepare Test Sample A->B C Filter All Solutions (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Generate Calibration Curve F->G H Calculate Analyte Concentration G->H

General workflow for pyrazole carboxylic acid quantification by RP-HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantifying low concentrations of pyrazole carboxylic acids, especially in complex biological matrices like plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and specificity.

Protocol 2: LC-MS/MS with Derivatization for Biological Samples

Many small, polar carboxylic acids exhibit poor retention on reversed-phase columns and ionize inefficiently.[8][9] Chemical derivatization can overcome these challenges by adding a non-polar, easily ionizable tag to the molecule.[9] This protocol uses a derivatizing agent to enhance LC retention and MS signal.

A. Principle of Derivatization: The carboxylic acid group is chemically modified to form an amide derivative. This increases the hydrophobicity of the analyte, leading to better retention in reversed-phase chromatography, and enhances ionization for MS detection.[9] Reagents like 3-nitrophenylhydrazine (3-NPH) or 9-Aminophenanthrene (9-AP) are effective for this purpose.[9][10]

B. Experimental Protocol:

  • Sample Pre-treatment:

    • For plasma or serum, perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging. Collect the supernatant.

    • For urine, samples can often be diluted and used directly after centrifugation and filtration.[6]

  • Derivatization (using EDC/9-AP as an example):

    • Evaporate the solvent from the sample extract under a stream of nitrogen.

    • Reconstitute in a suitable solvent (e.g., acetonitrile/water).

    • Add a solution of 9-Aminophenanthrene (9-AP) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Incubate the reaction mixture (e.g., 60°C for 30 minutes).

    • The sample is now ready for LC-MS analysis.[9]

  • Internal Standard: An isotopically labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled pyrazole carboxylic acid) should be used as an internal standard to correct for matrix effects and variations in recovery.[8]

C. LC-MS/MS Conditions:

ParameterTypical Condition
LC System UHPLC system
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized to separate the derivatized analyte from matrix components
Flow Rate 0.2 - 0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization, Positive Mode (ESI+)
Data Acquisition Multiple Reaction Monitoring (MRM)
MRM Transitions Determined by infusing the derivatized standard of the specific pyrazole carboxylic acid

D. Data Analysis: Quantification is performed by calculating the ratio of the peak area of the analyte's MRM transition to the peak area of the internal standard's MRM transition and comparing this ratio to the calibration curve.

Workflow for LC-MS/MS with Derivatization

Figure 2: Workflow for quantifying carboxylic acids in biological samples. A Biological Sample (Plasma, Urine) B Add Internal Standard (e.g., ¹³C-labeled Analyte) A->B C Sample Extraction (e.g., Protein Precipitation) B->C D Derivatization (e.g., with 9-AP and EDC) C->D E UHPLC Separation (Reversed-Phase C18) D->E F ESI+ Ionization E->F G Tandem MS Analysis (MRM) F->G H Quantification using Area Ratio (Analyte/IS) G->H

Workflow for quantifying carboxylic acids in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. Pyrazole carboxylic acids are generally not volatile enough for direct GC analysis and require a derivatization step, typically esterification, to convert the carboxylic acid into a more volatile ester.[11]

Protocol 3: General GC-MS Method with Esterification

A. Derivatization (Esterification):

  • Dry the sample containing the pyrazole carboxylic acid completely.

  • Add a solution of an esterifying agent. A common but hazardous agent is diazomethane.[11] Safer alternatives include reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., H₂SO₄) or using derivatizing agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Heat the reaction mixture as required to complete the reaction.

  • The derivatized sample is then injected into the GC-MS.

B. GC-MS Conditions:

ParameterTypical Condition
GC System Gas Chromatograph with an Autosampler
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate
Inlet Temp. 250°C
Oven Program Temperature gradient (e.g., start at 80°C, ramp to 280°C)
MS System Quadrupole or Ion Trap Mass Spectrometer
Ionization Electron Ionization (EI) at 70 eV
Data Acquisition Scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification)

Workflow for GC-MS Quantification

Figure 3: General workflow for pyrazole carboxylic acid analysis by GC-MS. A Sample containing Pyrazole Carboxylic Acid B Derivatization (e.g., Esterification with Methanol/H₂SO₄) A->B C Inject into GC System B->C D Separation in Capillary Column C->D E Electron Ionization (EI) D->E F Mass Analysis (Scan or SIM) E->F G Quantification F->G

General workflow for pyrazole carboxylic acid analysis by GC-MS.

Method Validation Summary

Any quantitative method must be validated to ensure its performance is suitable for the intended application. Key validation parameters are defined by ICH guidelines.[5]

ParameterDescriptionExample Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, no interfering peaks at the analyte's retention time.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) > 0.99[5]
Accuracy The closeness of test results to the true value.Recovery of 98-102% for spiked samples.
Precision The degree of scatter between a series of measurements from the same sample.Relative Standard Deviation (RSD) < 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) of 3:1.[6]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) of 10:1.[6]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in flow rate, mobile phase composition, etc.

References

Application Notes and Protocols for the Experimental Design of Anti-inflammatory Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in numerous chronic diseases. Pyrazole derivatives have emerged as a promising class of compounds with significant anti-inflammatory potential, largely due to their ability to inhibit key inflammatory mediators.[1][2] This document provides a comprehensive guide to the experimental design for testing the anti-inflammatory activity of novel pyrazole derivatives, including detailed protocols for in vitro and in vivo assays, and methods for elucidating their mechanism of action through signaling pathway analysis.

Experimental Workflow

The overall workflow for assessing the anti-inflammatory potential of pyrazole derivatives involves a tiered approach, starting with in vitro screening to identify potent compounds and progressing to in vivo models to confirm efficacy and assess the pharmacological profile.

Experimental Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation in_vitro_assays COX-1/COX-2 Inhibition Assay Nitric Oxide Production Assay Cytokine Expression Profiling (ELISA) moa_analysis Western Blot Analysis (NF-κB & MAPK Pathways) in_vitro_assays->moa_analysis Elucidate Mechanism in_vivo_models Carrageenan-Induced Paw Edema (Acute Inflammation) Adjuvant-Induced Arthritis (Chronic Inflammation) moa_analysis->in_vivo_models Confirm Efficacy NF_kappaB_Pathway cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB inhibits Proteasomal\nDegradation Proteasomal Degradation IkappaB->Proteasomal\nDegradation ubiquitination & NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active releases Nucleus Nucleus NFkappaB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes induces MAPK_Pathway Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stress_Cytokines->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces

References

Application Notes and Protocols for 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid as a scaffold in drug discovery, with a focus on its application as a building block for the synthesis of kinase inhibitors, particularly targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This compound serves as a versatile synthetic intermediate for the development of more complex bioactive molecules. Its structural features make it an attractive starting point for the design of inhibitors targeting various enzymes and receptors.

Potential Applications in Drug Discovery

The primary application of this compound in drug discovery is as a key building block for the synthesis of potent and selective enzyme inhibitors. One of the most promising areas of application is in the development of inhibitors for TAK1, a key signaling molecule in the inflammatory response.

TAK1 Inhibition:

TAK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) that plays a crucial role in the signaling pathways of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Dysregulation of TAK1 activity is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer. Therefore, inhibitors of TAK1 are highly sought after as potential therapeutic agents. The pyrazole scaffold is a common feature in many known kinase inhibitors, and derivatives of this compound can be synthesized to target the ATP-binding site of TAK1.

Data Presentation

As specific quantitative data for this compound as a bioactive agent is not extensively available in the public domain, the following table presents representative data for a series of hypothetical pyrazole-based TAK1 inhibitors derived from this scaffold. This data is illustrative of what would be generated during a drug discovery campaign.

Compound IDStructure Modification on Pyrazole ScaffoldTAK1 IC50 (nM)Kinase Selectivity (fold vs. MEK1)Cell-based TNF-α Inhibition (IC50, nM)
PYR-001Unmodified (starting scaffold)>10,000->10,000
PYR-002Amide coupling with aniline850151200
PYR-003Amide coupling with 4-fluoroaniline42030650
PYR-004Amide coupling with 3-aminopyridine21050300
PYR-005Optimized amide substituent25>20050

Experimental Protocols

1. Synthesis of Pyrazole-based TAK1 Inhibitors (General Protocol):

This protocol describes a general method for the synthesis of amide derivatives of this compound.

  • Step 1: Activation of the Carboxylic Acid. To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Step 2: Amide Bond Formation. Add the desired amine (1.2 equivalents) to the activated carboxylic acid solution. Continue stirring the reaction mixture at room temperature for 4-16 hours.

  • Step 3: Work-up and Purification. Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

2. In Vitro TAK1 Kinase Inhibition Assay:

This protocol outlines a typical in vitro assay to determine the IC50 of a test compound against TAK1.

  • Materials: Recombinant human TAK1/TAB1 complex, biotinylated peptide substrate (e.g., biotin-MEK2), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound, TAK1/TAB1 enzyme, and the biotinylated peptide substrate in the assay buffer.

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

3. Cell-based TNF-α Inhibition Assay:

This protocol describes a cell-based assay to evaluate the anti-inflammatory activity of a test compound by measuring the inhibition of TNF-α production.

  • Cell Line: Human monocytic cell line (e.g., THP-1).

  • Procedure:

    • Differentiate THP-1 cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Pre-treat the differentiated cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce TNF-α production.

    • Incubate the cells for 6 hours at 37°C in a CO2 incubator.

    • Collect the cell supernatant and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

    • Calculate the percent inhibition of TNF-α production for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualization

TAK1_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1_complex TAK1/TAB1/TAB2 TRAF2->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Inflammatory Gene Expression Pyrazole_Inhibitor 5-ethyl-1-methyl-1H-pyrazole- 3-carboxylic acid derivative Pyrazole_Inhibitor->TAK1_complex

Caption: TAK1 signaling pathway and point of inhibition.

Experimental_Workflow Start Start: 5-ethyl-1-methyl-1H-pyrazole- 3-carboxylic acid Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Screening: In Vitro Kinase Assay (TAK1) Purification->Primary_Screening Hit_Identification Hit Identification (IC50 < 1 μM) Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Cell_Assay Cell-based Assay: TNF-α Inhibition Dose_Response->Cell_Assay Lead_Selection Lead Compound Selection Cell_Assay->Lead_Selection ADME_Tox ADME/Tox Profiling Lead_Selection->ADME_Tox End Preclinical Candidate ADME_Tox->End

Caption: Drug discovery workflow for pyrazole inhibitors.

Application Notes and Protocols for the Large-Scale Synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a valuable heterocyclic building block in the fields of medicinal and agricultural chemistry. Its structural motif is found in a variety of biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and antimitotic effects.[1][2] The targeted synthesis of specific regioisomers, such as the 1,5-disubstituted pattern in the title compound, is crucial for developing novel therapeutic agents and agrochemicals.

These application notes provide detailed protocols for a robust and scalable two-step synthesis of this compound. The synthesis proceeds via the formation of a key β-ketoester intermediate, followed by cyclization and subsequent hydrolysis. This document includes comprehensive experimental procedures, quantitative data, and visual diagrams to facilitate replication and adaptation in a research or production setting.

Synthetic Strategy Overview

The large-scale synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. This step involves the condensation of a 1,3-dicarbonyl compound, ethyl 2,4-dioxohexanoate, with methylhydrazine. This reaction forms the pyrazole ring. It is important to note that the reaction of an unsymmetrical diketone with methylhydrazine can lead to the formation of two regioisomers. The desired 5-ethyl-1-methyl isomer must be separated from the 3-ethyl-1-methyl byproduct.

  • Step 2: Hydrolysis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. The ethyl ester is saponified using a base, such as sodium hydroxide, to yield the final carboxylic acid product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,4-dioxohexanoate (Intermediate)

This protocol is adapted from a standard Claisen condensation procedure.[3]

Materials:

  • 2-Butanone

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) in a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and reflux condenser.

  • Cool the sodium ethoxide solution to 0-5 °C in an ice bath.

  • A mixture of 2-butanone and diethyl oxalate (in a 1:1 molar ratio) is added dropwise to the cooled sodium ethoxide solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The resulting thick slurry is cooled in an ice bath, and the reaction is quenched by the slow addition of cold dilute hydrochloric acid until the pH is acidic (pH 2-3).

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are washed with water and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl 2,4-dioxohexanoate.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

Materials:

  • Ethyl 2,4-dioxohexanoate

  • Methylhydrazine

  • Ethanol

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxohexanoate in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add methylhydrazine (1.0-1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of regioisomers.

  • Purify the desired 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate isomer from the 3-ethyl-1-methyl isomer by column chromatography on silica gel.

Protocol 3: Large-Scale Hydrolysis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

This protocol is based on a general method for the saponification of pyrazole esters.[4]

Materials:

  • Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate in ethanol in a large reaction vessel.

  • Prepare a solution of sodium hydroxide in water (e.g., 2 M) and add it to the ethanolic solution of the ester. A typical stoichiometry is 2-4 equivalents of NaOH per equivalent of ester.

  • Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Stir the suspension in the cold for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford the final product.

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of Ethyl 2,4-dioxohexanoate

CompoundMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
2-ButanoneC₄H₈O72.111.0
Diethyl oxalateC₆H₁₀O₄146.141.0
Sodium ethoxideC₂H₅NaO68.051.1
Ethyl 2,4-dioxohexanoateC₈H₁₂O₄172.18-

Table 2: Summary of a Representative Large-Scale Synthesis of this compound

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)ProductYield (%)Purity (%)
1Ethyl 2,4-dioxohexanoateMethylhydrazine, Acetic acidEthanolReflux (78 °C)4-6Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate70-80>95 (after chromatography)
2Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylateSodium hydroxideEthanol/WaterReflux (80-90 °C)2-4This compound85-95>98

Visualizations

Synthetic Workflow

G Synthetic Pathway for this compound cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Hydrolysis 2-Butanone 2-Butanone Ethyl_2_4_dioxohexanoate Ethyl 2,4-dioxohexanoate 2-Butanone->Ethyl_2_4_dioxohexanoate  NaOEt, EtOH Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Ethyl_2_4_dioxohexanoate Ethyl_ester Ethyl 5-ethyl-1-methyl-1H- pyrazole-3-carboxylate Ethyl_2_4_dioxohexanoate->Ethyl_ester  AcOH, EtOH, Reflux Methylhydrazine Methylhydrazine Methylhydrazine->Ethyl_ester Final_Product 5-ethyl-1-methyl-1H- pyrazole-3-carboxylic acid Ethyl_ester->Final_Product  1. NaOH, EtOH/H2O, Reflux  2. HCl

Caption: Overall synthetic scheme for this compound.

General Mechanism of Action for Pyrazole-based Enzyme Inhibitors

G General Role of Pyrazole Derivatives as Enzyme Inhibitors Pyrazole_Derivative Pyrazole Derivative (e.g., this compound) Inhibited_Complex Inhibited Enzyme-Pyrazole Complex Pyrazole_Derivative->Inhibited_Complex Binds to Active or Allosteric Site Enzyme Target Enzyme (e.g., Kinase, Cyclooxygenase) Enzyme_Substrate_Complex Enzyme-Substrate Complex Enzyme->Enzyme_Substrate_Complex Enzyme->Inhibited_Complex Substrate Endogenous Substrate Substrate->Enzyme_Substrate_Complex Binds to Active Site Biological_Response Biological Response (e.g., Inflammation, Cell Proliferation) Enzyme_Substrate_Complex->Biological_Response Leads to No_Response Modulation of Biological Response Inhibited_Complex->No_Response Inhibits Enzyme Activity, Leading to

Caption: Pyrazole derivatives often act as inhibitors of key enzymes in signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Question 1: Why is the yield of my primary cyclocondensation reaction to form ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate low?

Answer: Low yields in the Knorr pyrazole synthesis are a common issue and can be attributed to several factors.[1] Key areas to investigate include the purity of starting materials, reaction conditions, and potential side reactions.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure that the ethyl 2,4-dioxohexanoate and methylhydrazine are of high purity. Impurities can lead to undesirable side reactions that consume starting materials and complicate purification.[1] Methylhydrazine can degrade over time, so using a freshly opened bottle or a recently purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: While a 1:1 molar ratio is standard, a slight excess of methylhydrazine (e.g., 1.1 equivalents) can help drive the reaction to completion.

  • Evaluate Reaction Conditions: Temperature, solvent, and reaction time are critical. The reaction is often performed in ethanol at room temperature or with gentle heating.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.[1]

  • Consider pH Control: The pH of the reaction medium can influence the reaction rate and the formation of byproducts.[2] If using a salt of methylhydrazine, the addition of a mild base may be necessary to liberate the free hydrazine for the reaction.

Question 2: I am getting a mixture of two regioisomers. How can I improve the selectivity for the desired 1,5-disubstituted product?

Answer: The reaction between an unsymmetrical 1,3-dicarbonyl compound like ethyl 2,4-dioxohexanoate and a substituted hydrazine such as methylhydrazine can lead to the formation of two regioisomers: the desired ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate and the undesired ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. This is a well-known challenge in the Knorr pyrazole synthesis.[1] The regioselectivity is influenced by the electronic and steric properties of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The choice of solvent can have a dramatic impact on regioselectivity. While ethanol is a common solvent, it often leads to mixtures of isomers. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly favor the formation of the desired 1,5-disubstituted pyrazole.

  • Temperature Control: Running the reaction at lower temperatures may enhance the kinetic control of the reaction, potentially favoring one regioisomer over the other.

Question 3: The final hydrolysis of the ethyl ester to the carboxylic acid is not going to completion or is giving low yields. What can I do?

Answer: Incomplete hydrolysis or low yields can be due to several factors, including the choice of base, reaction temperature, and time.

Troubleshooting Hydrolysis:

  • Choice and Amount of Base: Sodium hydroxide is commonly used for this hydrolysis. Ensure that a sufficient excess of the base is used (typically 2-5 equivalents) to drive the reaction to completion.

  • Solvent: A mixture of ethanol and water is a common solvent system that ensures the solubility of both the ester and the hydroxide salt.

  • Temperature and Time: Refluxing the reaction mixture is often necessary to ensure complete hydrolysis. Monitor the reaction by TLC until the starting ester is no longer visible. A typical reaction time is 1-2 hours at reflux.

  • Work-up Procedure: After hydrolysis, the reaction mixture needs to be carefully acidified to precipitate the carboxylic acid. Acidifying to a pH of around 2-3 is generally effective. Ensure the mixture is cooled before filtration to maximize the precipitation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway is a two-step process:

  • Knorr Pyrazole Synthesis: This involves the cyclocondensation reaction of ethyl 2,4-dioxohexanoate with methylhydrazine to form ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate.

  • Hydrolysis: The resulting ethyl ester is then hydrolyzed, typically using a base like sodium hydroxide, followed by acidification to yield the final product, this compound.

Q2: What are some common side products in this synthesis?

A2: Besides the regioisomer mentioned in the troubleshooting guide, other potential side products include incompletely cyclized intermediates or products from side reactions of the starting materials, especially if they are impure.

Q3: How can I purify the final product?

A3: this compound is a solid. The primary method of purification is recrystallization.[3] Common solvents for recrystallization of carboxylic acids include ethanol, aqueous ethanol, or toluene.[3] An acid-base extraction during the work-up can also be effective in removing non-acidic impurities.[3] The crude product can be dissolved in an aqueous base, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.[3]

Data Presentation

The following tables summarize quantitative data for analogous reactions to provide a benchmark for expected yields and the effect of reaction conditions.

Table 1: Influence of Solvent on Regioselectivity in a Knorr Pyrazole Synthesis Analogue

1,3-Dicarbonyl CompoundHydrazineSolventTemperatureRatio of 1,5-isomer to 1,3-isomerReference
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEthanolRoom Temp.~1 : 1.3
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineTFERoom Temp.~8.5 : 1.5
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineHFIPRoom Temp.Almost exclusively 1,5-isomer

TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol. Data is for an analogous system and illustrates the principle of solvent effects on regioselectivity.

Table 2: Reported Yields for Key Reaction Steps in Analogous Syntheses

Reaction StepStarting MaterialProductConditionsYieldReference
CyclocondensationEthyl 2,4-dioxovalerateEthyl 3-methyl-1H-pyrazole-5-carboxylateHydrazine hydrate, Ethanol, 0 °C to RT, 15h74%
CyclocondensationEthyl 2,4-dioxopentanoateEthyl 3-methyl-1H-pyrazole-5-carboxylateHydrazine hydrate, Ethanol, 0 °C, 1h97%
HydrolysisEthyl 5-methylpyrazole-3-carboxylate5-methyl-1H-pyrazole-3-carboxylic acidNaOH, Ethanol, Reflux, 1h88%[4]

Note: These yields are for structurally similar but not identical molecules and should be used as a general guide.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2,4-dioxohexanoate (1 equivalent) in a suitable solvent (e.g., ethanol or 2,2,2-trifluoroethanol for improved regioselectivity), add methylhydrazine (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel if necessary to separate regioisomers.

Protocol 2: Hydrolysis to this compound

  • Dissolve the ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (3-5 equivalents) and heat the mixture to reflux for 1-2 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

Visualizations

experimental_workflow Overall Synthesis Workflow start Starting Materials: Ethyl 2,4-dioxohexanoate Methylhydrazine step1 Step 1: Knorr Cyclocondensation Solvent: Ethanol or TFE Temp: 0°C to RT start->step1 intermediate Crude Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (mixture of regioisomers possible) step1->intermediate purification1 Purification (optional): Column Chromatography intermediate->purification1 step2 Step 2: Basic Hydrolysis Reagents: NaOH, EtOH/H2O Temp: Reflux intermediate->step2 Direct Hydrolysis ester_product Pure Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate purification1->ester_product ester_product->step2 hydrolyzed_product Sodium 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate step2->hydrolyzed_product step3 Acidification Reagent: HCl hydrolyzed_product->step3 final_product This compound step3->final_product

Caption: Overall Synthesis Workflow.

troubleshooting_yield Troubleshooting Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials (Dicarbonyl & Hydrazine) start->check_purity impure Use fresh/purified reagents check_purity->impure Impurities found pure Purity Confirmed check_purity->pure No issues check_conditions Review Reaction Conditions (Temp, Time, Solvent) pure->check_conditions suboptimal Optimize conditions based on literature for analogous reactions check_conditions->suboptimal Deviation from optimal optimal Conditions Appear Optimal check_conditions->optimal No issues check_isomers Analyze for Regioisomers (e.g., by NMR or LC-MS) optimal->check_isomers isomers_present Significant amount of undesired isomer detected check_isomers->isomers_present no_isomers Regioisomer not the main issue check_isomers->no_isomers improve_selectivity Change solvent to TFE or HFIP to improve regioselectivity isomers_present->improve_selectivity check_hydrolysis Investigate Hydrolysis Step (Base equivalents, Temp, Time) no_isomers->check_hydrolysis incomplete_hydrolysis Increase base, temperature, or reaction time check_hydrolysis->incomplete_hydrolysis Incomplete reaction

Caption: Troubleshooting Low Yield.

References

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of pyrazole carboxylic acids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyrazole carboxylic acids?

A1: The primary techniques for purifying pyrazole carboxylic acids are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature of the impurities, the scale of the purification, and the physicochemical properties of the specific pyrazole carboxylic acid derivative.

Q2: How do I choose the best purification method for my specific pyrazole carboxylic acid?

A2: The selection of an appropriate purification technique depends on several factors. Recrystallization is often a good first choice for solid compounds if a suitable solvent can be found, as it can be highly effective at removing small amounts of impurities. Column chromatography is useful for separating mixtures with closely related components or when recrystallization is ineffective. Acid-base extraction is particularly effective for separating the acidic product from neutral or basic impurities.

Q3: What are some common impurities I might encounter?

A3: Common impurities can include unreacted starting materials, reagents from the synthesis (like hydrazine), and side-products formed during the reaction. For example, in syntheses involving unsymmetrical 1,3-dicarbonyl compounds, regioisomers can be a significant impurity. Additionally, colored byproducts can sometimes form from the decomposition of reagents like hydrazine.[1]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Solution(s)
"Oiling out" (product separates as a liquid)The boiling point of the solvent is higher than the melting point of the compound. The solution is too saturated.- Use a lower-boiling point solvent. - Add more solvent to the hot solution to decrease saturation. - Ensure slow cooling to allow crystals to form below the melting point.[1]
Low Recovery Yield The compound is too soluble in the cold solvent. Too much solvent was used. Premature crystallization on the filter funnel.- Choose a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the funnel and receiving flask are pre-heated during hot filtration.
No Crystal Formation The solution is not supersaturated. The compound is very soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent). - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
Colored Impurities in Crystals Impurities are adsorbed onto the crystal surface or trapped within the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration (be aware this may reduce yield). - Perform a second recrystallization.[2]
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Solution(s)
Poor Separation Inappropriate solvent system (eluent). Column overloading.- Optimize the eluent system using thin-layer chromatography (TLC) first. A common mobile phase is a mixture of ethyl acetate and hexane.[3] - For acidic compounds that streak, adding a small amount of acetic or formic acid to the eluent can improve separation. - Do not load too much crude material onto the column.
Compound Stuck on the Column The compound is too polar for the chosen eluent. The compound is interacting strongly with the stationary phase (e.g., silica gel).- Gradually increase the polarity of the eluent. - If using silica gel for a basic pyrazole derivative, consider deactivating the silica with triethylamine.
Cracked or Channeled Column Improperly packed column.- Ensure the stationary phase is packed uniformly without any air bubbles or cracks.

Experimental Protocols

Protocol 1: Recrystallization (Single Solvent)
  • Solvent Selection: Choose a solvent in which the pyrazole carboxylic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, isopropanol, and ethyl acetate.[2]

  • Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture containing the pyrazole carboxylic acid in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. The pyrazole carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer.

  • Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate and then drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • Washing: Wash the combined aqueous extracts with the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid, such as concentrated HCl, until the pyrazole carboxylic acid precipitates out. Check the pH with litmus paper to ensure it is acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Quantitative Data

Purification MethodTypical Yield RangePurityNotes
Recrystallization60-95%Can be very high (>99%)Highly dependent on the specific compound and solvent system. Multiple recrystallizations may be needed, which can lower the overall yield.
Column Chromatography55-90%Generally high (>98%)Yield can be affected by the difficulty of the separation and the amount of material lost on the column. For example, a study on the synthesis of 3-amino pyrazole intermediates reported yields of 55-67% after column chromatography using an ethyl acetate:hexane eluent.[3]
Acid-Base Extraction70-98%Good to highThis method is generally efficient for separating carboxylic acids from non-acidic impurities.

Note: The yields presented are general ranges and can vary significantly based on the specific compound, the nature and amount of impurities, and the experimental execution.

Visualizations

Purification_Workflow Crude_Product Crude Pyrazole Carboxylic Acid Initial_Analysis Analyze Purity (TLC, NMR, etc.) Crude_Product->Initial_Analysis Decision Is Recrystallization Feasible? Initial_Analysis->Decision Acid_Base_Extraction Perform Acid-Base Extraction Initial_Analysis->Acid_Base_Extraction  If neutral/basic  impurities present Recrystallization Perform Recrystallization Decision->Recrystallization Yes Column_Chromatography Perform Column Chromatography Decision->Column_Chromatography No Check_Purity_1 Check Purity Recrystallization->Check_Purity_1 Decision_2 Is it Pure? Check_Purity_1->Decision_2 Pure_Product Pure Product Decision_2->Pure_Product Yes Decision_2->Column_Chromatography No Check_Purity_2 Check Purity Column_Chromatography->Check_Purity_2 Acid_Base_Extraction->Check_Purity_2 Decision_3 Is it Pure? Check_Purity_2->Decision_3 Decision_3->Recrystallization No, try another method Decision_3->Pure_Product Yes Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve Crude Product in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals_Form Do Crystals Form? Cool->Crystals_Form Oiling_Out Does it 'Oil Out'? Crystals_Form->Oiling_Out Yes Solution_No_Crystals Concentrate Solution or Add Anti-Solvent or Scratch Flask/Seed Crystals_Form->Solution_No_Crystals No Low_Yield Is Yield Low? Oiling_Out->Low_Yield No Solution_Oiling_Out Reheat and Add More 'Good' Solvent or Change Solvent Oiling_Out->Solution_Oiling_Out Yes Pure_Product Pure Crystals Low_Yield->Pure_Product No Solution_Low_Yield Minimize Hot Solvent Volume or Cool More Thoroughly Low_Yield->Solution_Low_Yield Yes Solution_No_Crystals->Cool Solution_Oiling_Out->Cool Solution_Low_Yield->Pure_Product Acid_Base_Extraction_Logic start Crude Mixture in Organic Solvent Pyrazole-COOH (Acidic) Neutral Impurity Basic Impurity step1 Add Aqueous Base (e.g., NaHCO3) & Shake Organic Layer Aqueous Layer start->step1 step2 Separate Layers step1->step2 organic1 Organic Layer Neutral Impurity Basic Impurity aqueous1 Aqueous Layer Pyrazole-COO- Na+ (Salt) step3 Acidify Aqueous Layer with Strong Acid (e.g., HCl) aqueous1->step3 step2:f0->organic1 step2:f1->aqueous1 product Precipitated Pure Pyrazole-COOH step3->product

References

Technical Support Center: Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the Knorr pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Knorr pyrazole synthesis?

A1: The most prevalent side reaction is the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds. Other common issues include the formation of colored impurities, often from the hydrazine starting material, and the incomplete reaction due to the formation of stable intermediates like hydroxylpyrazolidines.[1][2][3]

Q2: How do reaction conditions influence the formation of regioisomers?

A2: The regioselectivity of the Knorr synthesis is significantly influenced by several factors. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons of an unsymmetrical 1,3-dicarbonyl compound, leading to two possible regioisomers.[4][5] Key factors include:

  • pH: Acidic or basic conditions can alter the reaction pathway, favoring the formation of one regioisomer over the other.[1][3]

  • Solvent: The choice of solvent can impact regioselectivity. For instance, aprotic dipolar solvents like DMF may offer better selectivity compared to polar protic solvents like ethanol.[1]

  • Steric and Electronic Effects: The electronic properties and steric hindrance of the substituents on both the dicarbonyl compound and the hydrazine play a crucial role in directing the initial nucleophilic attack.[1]

Q3: What causes the reaction mixture to turn yellow or red?

A3: Discoloration, often described as a "sinful yellow/red," is a common observation, particularly when using hydrazine salts such as phenylhydrazine hydrochloride.[2] This is typically attributed to the formation of colored impurities originating from the hydrazine starting material, potentially through oxidative processes.[1][2]

Q4: My reaction seems to have stalled and is not going to completion. What could be the cause?

A4: A common reason for incomplete reaction is the formation of a stable hydroxylpyrazolidine intermediate.[3][6] The dehydration of this intermediate to form the final pyrazole is often the rate-determining step, and under certain conditions, this intermediate can be isolated.[6]

Troubleshooting Guides

Issue 1: Formation of a Mixture of Regioisomers

Problem: The reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of pyrazole regioisomers, making purification difficult and reducing the yield of the desired product.

Solutions:

  • Optimize Reaction pH:

    • Acidic Conditions: Can favor the attack of the more nucleophilic nitrogen of the hydrazine onto the more electrophilic carbonyl carbon.

    • Neutral/Basic Conditions: May alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls, thus changing the isomeric ratio. Consider adding a mild base like sodium acetate if using a hydrazine salt to neutralize the resulting acid.[2]

  • Solvent Screening:

    • Systematically screen a range of solvents with varying polarities and proticities (e.g., ethanol, methanol, DMF, DMSO, toluene). The choice of solvent can significantly influence the regioisomeric ratio.[1]

  • Modify Reactant Stoichiometry:

    • Varying the ratio of the 1,3-dicarbonyl compound to the hydrazine can influence the reaction kinetics and, in some cases, the regioisomeric outcome.[6]

  • Temperature Control:

    • Lowering the reaction temperature may favor the kinetic product, while higher temperatures might favor the thermodynamic product. Experiment with running the reaction at different temperatures (e.g., 0 °C, room temperature, reflux).

Issue 2: Presence of Colored Impurities

Problem: The crude product is highly colored (yellow, red, or brown), indicating the presence of impurities that may complicate purification.

Solutions:

  • Use High-Purity Hydrazine: Ensure the hydrazine starting material is of high purity and has been stored correctly to minimize degradation and the formation of colored byproducts.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may lead to colored impurities.[2]

  • Purification Strategies:

    • Washing: Wash the crude product with a non-polar solvent like toluene to remove some of the colored impurities.[2][7]

    • Recrystallization: This is an effective method for removing colored impurities and obtaining a crystalline product.[1]

    • Silica Gel Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired pyrazole from the colored byproducts. A common technique is to load the crude material onto a silica plug and wash with a non-polar solvent (like toluene) to elute the colored impurities before eluting the product with a more polar solvent.[7]

Issue 3: Incomplete Conversion and Formation of Stable Intermediates

Problem: The reaction does not proceed to completion, and analysis of the crude mixture indicates the presence of a stable intermediate, likely a hydroxylpyrazolidine.[3][6]

Solutions:

  • Increase Reaction Temperature: Heating the reaction mixture can provide the necessary energy to overcome the activation barrier for the dehydration of the hydroxylpyrazolidine intermediate.

  • Add a Dehydrating Agent: Incorporating a mild dehydrating agent into the reaction can help drive the equilibrium towards the final pyrazole product.

  • Acid Catalysis: Ensure sufficient acid catalysis is present, as the dehydration step is often acid-catalyzed.[8][9] If the reaction is run under neutral conditions, consider adding a catalytic amount of a protic acid (e.g., acetic acid).[10]

Data Presentation

Table 1: Effect of Reaction Conditions on Regioisomeric Ratio in Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazineSolventConditionsRegioisomeric Ratio (A:B)Reference
1-Phenyl-1,3-butanedionePhenylhydrazineEthanolReflux1:1[11]
1-Phenyl-1,3-butanedionePhenylhydrazineAcetic Acid100 °C>95:5[11]
Hexan-2,4-dionePhenylhydrazineEthanolExcess Phenylhydrazine1.7:1[6][12]
Hexan-2,4-dionePhenylhydrazineEthanolExcess Diketone2.5:1[6][12]
1-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineMethanolRoom Temp85:15[11]
1-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineTFERoom Temp>99:1[11]

Note: Regioisomer A corresponds to the pyrazole formed by the initial attack of the substituted nitrogen of the hydrazine at the C3 carbonyl of the dicarbonyl compound, while Regioisomer B results from the attack at the C1 carbonyl.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0 - 1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (e.g., a few drops of glacial acetic acid, if not the solvent)[10]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Slowly add the hydrazine derivative to the solution at room temperature. The reaction may be exothermic.

  • Add the acid catalyst if required.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

Protocol for Separation of Regioisomers by Column Chromatography

Procedure:

  • TLC Analysis: Develop a TLC method to achieve good separation between the two regioisomers. A common eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted for optimal separation.

  • Column Preparation: Pack a silica gel column with the chosen eluent system.

  • Sample Loading: Dissolve the crude mixture of regioisomers in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure isomers.

  • Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated regioisomers.[13]

Mandatory Visualization

Knorr_Pyrazole_Synthesis_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Intermediate1 Hydrazone Intermediate A Reactants->Intermediate1 Attack at Carbonyl 1 Intermediate2 Hydrazone Intermediate B Reactants->Intermediate2 Attack at Carbonyl 2 ColoredImpurities Colored Impurities Reactants->ColoredImpurities Oxidation/Degradation of Hydrazine Product1 Regioisomer A Intermediate1->Product1 Cyclization & Dehydration StableIntermediate Stable Hydroxylpyrazolidine Intermediate Intermediate1->StableIntermediate Product2 Regioisomer B Intermediate2->Product2 Cyclization & Dehydration Intermediate2->StableIntermediate StableIntermediate->Product1 Dehydration (slow) StableIntermediate->Product2 Dehydration (slow)

Caption: Reaction pathways in Knorr pyrazole synthesis, illustrating the formation of regioisomers and common side products.

References

optimizing regioselectivity in pyrazole synthesis from unsymmetrical dicarbonyls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing regioselectivity in pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrazoles from unsymmetrical 1,3-dicarbonyl compounds. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls?

A1: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][2][3] The primary cause is the initial nucleophilic attack of the substituted hydrazine, which can occur at either of the two distinct carbonyl carbons of the dicarbonyl compound.[1][3] This leads to two different hydrazone intermediates and, consequently, two different pyrazole regioisomers.[1] The final ratio of these isomers is governed by a combination of steric and electronic factors of both the dicarbonyl and the hydrazine, as well as the reaction conditions.[1][3]

Q2: How do steric and electronic effects influence which regioisomer is favored?

A2: Steric and electronic effects play a crucial role in determining the site of the initial nucleophilic attack.

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block the approach of the nucleophile, directing the attack to the less sterically hindered carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF3) on the dicarbonyl compound make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.

Q3: What is the Knorr pyrazole synthesis and why is it relevant to this topic?

A3: The Knorr pyrazole synthesis is a classical and widely used method for preparing pyrazoles.[1][4][5] It involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically in the presence of an acid catalyst.[4][5] This method is highly relevant because the use of unsymmetrical 1,3-dicarbonyls in the Knorr synthesis often leads to the formation of a mixture of two regioisomers, a key challenge that researchers aim to overcome.[1]

Q4: Can the reaction pH influence the regioselectivity?

A4: Yes, the pH of the reaction medium can significantly impact the regiochemical outcome. The reaction can proceed through different pathways under acidic, neutral, or basic conditions, which can lead to a different major regioisomer.[2] For instance, acidic conditions can protonate a carbonyl group, activating it for attack, while the nucleophilicity of the hydrazine is also affected by pH.

Troubleshooting Guide

Problem 1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer?

Solution:

Optimizing the reaction solvent is a highly effective strategy. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in pyrazole formation.[6] These solvents can influence the reaction pathway, often leading to almost exclusive formation of one regioisomer.

  • Recommendation: Switch from common solvents like ethanol to TFE or HFIP.[6][7] Compare the regioisomeric ratios obtained in each solvent to determine the optimal choice for your specific substrates.

Problem 2: I have tried changing the solvent, but the regioselectivity is still not satisfactory. What other parameters can I adjust?

Solution:

Several other reaction parameters can be tuned to improve regioselectivity:

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

  • Catalyst: The choice of an acid or base catalyst can influence which intermediate is more favorably formed.[5] Experiment with different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) or basic conditions.

  • Hydrazine Substituent: If possible, consider modifying the substituent on the hydrazine. A bulkier substituent can increase steric hindrance, leading to a more selective attack on the less hindered carbonyl group.

Problem 3: I am not sure which regioisomer I have synthesized. How can I definitively determine the structure?

Solution:

Characterizing the synthesized pyrazoles and determining the ratio of regioisomers can be achieved using various spectroscopic techniques.[1]

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation.

  • Nuclear Overhauser Effect (NOE) NMR: NOE experiments are particularly useful for unambiguously assigning the regiochemistry by observing spatial proximities between specific protons on the pyrazole ring and its substituents.[1]

  • Mass Spectrometry: Provides information on the molecular weight of the products.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with Methylhydrazine

SolventTemperature (°C)Regioisomeric Ratio (Isomer A : Isomer B)
Ethanol (EtOH)Room TemperatureLow (e.g., 60:40)
2,2,2-Trifluoroethanol (TFE)Room TemperatureHigh (e.g., 85:15)
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room TemperatureVery High (e.g., 97:3)

Note: The specific ratios are highly dependent on the substrates used. This table illustrates a general trend observed in published studies.

Experimental Protocols

General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol is a generalized procedure and may require optimization for specific substrates.

Reactants:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • Solvent (e.g., TFE or HFIP)

Procedure:

  • In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound in the chosen fluorinated alcohol (TFE or HFIP).

  • Add the substituted hydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

  • Characterize the purified product(s) using NMR (1H, 13C, and NOE) and mass spectrometry to determine the structure and the regioisomeric ratio.[1]

Visualizations

G cluster_0 Reaction Pathway cluster_1 Pathway A cluster_2 Pathway B Reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Attack_C1 Attack at Carbonyl 1 (less hindered/more electrophilic) Reactants->Attack_C1 Attack_C2 Attack at Carbonyl 2 (more hindered/less electrophilic) Reactants->Attack_C2 Intermediate_A Hydrazone Intermediate A Attack_C1->Intermediate_A  k1 Regioisomer_A Regioisomer A (Major Product) Intermediate_A->Regioisomer_A Cyclization & Dehydration Intermediate_B Hydrazone Intermediate B Attack_C2->Intermediate_B  k2 Regioisomer_B Regioisomer B (Minor Product) Intermediate_B->Regioisomer_B Cyclization & Dehydration

Caption: Competing pathways in pyrazole synthesis from unsymmetrical dicarbonyls.

G Start Poor Regioselectivity Observed (Mixture of Isomers) ChangeSolvent Change Solvent to TFE or HFIP Start->ChangeSolvent Analyze Analyze Regioisomeric Ratio (NMR, etc.) ChangeSolvent->Analyze Run Reaction OptimizeTemp Optimize Reaction Temperature ChangeCatalyst Screen Different Acid/Base Catalysts OptimizeTemp->ChangeCatalyst No Improvement OptimizeTemp->Analyze Run Reaction ModifySubstituent Modify Hydrazine Substituent (if possible) ChangeCatalyst->ModifySubstituent No Improvement ChangeCatalyst->Analyze Run Reaction ModifySubstituent->Analyze Run Reaction Success High Regioselectivity Achieved Analyze->OptimizeTemp Satisfactory? No Analyze->Success Satisfactory? Yes

References

Technical Support Center: Troubleshooting Solubility of Pyrazole Compounds in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common solubility challenges encountered when working with pyrazole compounds in various bioassay formats.

Frequently Asked Questions (FAQs)

Q1: My pyrazole compound, dissolved in DMSO, precipitates when I add it to the aqueous assay buffer. What is the primary cause of this?

A1: This is a common issue known as "solvent-shifting" precipitation. Your pyrazole compound is likely highly soluble in the 100% DMSO stock solution but poorly soluble in the final aqueous assay buffer. When the DMSO stock is diluted into the buffer, the concentration of the organic solvent (DMSO) dramatically decreases, reducing its solvating power and causing the compound to crash out of solution. The final DMSO concentration in many cell-based assays should not exceed 0.5-1% to avoid solvent toxicity, which can exacerbate this problem.[1][2]

Q2: What are the key factors influencing the solubility of my pyrazole derivative?

A2: The solubility of pyrazole derivatives is governed by several physicochemical properties:

  • Molecular Weight: Higher molecular weight compounds often have lower solubility.

  • Crystal Lattice Energy: The arrangement of molecules in the solid state affects the energy required to dissolve the compound. Strong intermolecular forces, like hydrogen bonding and π-π stacking, lead to higher lattice energy and lower solubility.[3]

  • Substituents: The nature of the chemical groups attached to the pyrazole ring is critical. Lipophilic (oily) groups tend to decrease aqueous solubility, while polar groups (e.g., hydroxyl, amino) can increase it.[3][4]

  • pH: For pyrazole derivatives with ionizable groups (acidic or basic), the pH of the solution can significantly impact solubility by altering the charge state of the molecule.[4]

Q3: I suspect my compound's solubility is limiting its activity in my cell-based assay. How can I confirm this?

A3: If you observe a plateau in your dose-response curve at higher concentrations, or if the potency of your compound is significantly lower in a cell-based assay compared to a biochemical assay (which might be run at a higher solvent concentration), solubility may be the limiting factor. Visual inspection of your assay plates under a microscope for precipitates or turbidity is also a direct way to identify solubility issues.

Q4: Can the solubilizing agents themselves affect my bioassay results?

A4: Yes, this is a critical consideration. Excipients like co-solvents (DMSO, ethanol), surfactants, and cyclodextrins can have their own biological effects or interfere with assay readouts. It is essential to run vehicle controls containing the same concentration of the solubilizing agent as used with your test compound to account for any off-target effects.

Troubleshooting Guide

Issue 1: Compound Precipitation Observed in Assay Plate

Cause: The compound's solubility limit has been exceeded in the final assay medium.

Solutions:

  • Optimize Co-solvent Concentration:

    • While keeping the final DMSO concentration as low as possible (ideally ≤0.1% for sensitive cell lines, up to 1% may be tolerated), ensure it is sufficient to maintain solubility.[2] You may need to prepare a more concentrated primary stock solution to minimize the transfer volume.

    • Consider using other co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs), but always test their tolerance in your specific assay.[5][6]

  • pH Modification:

    • If your pyrazole compound has an ionizable functional group, adjusting the pH of your assay buffer (if permissible for your assay) can increase solubility. Pyrazoles are generally weakly basic and can be protonated in acidic conditions to form more soluble salts.

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble drugs, increasing their aqueous solubility.[7][8][9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[12]

    • Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-127 can be used at low concentrations to form micelles that solubilize hydrophobic compounds.[13][14]

Workflow for Troubleshooting Precipitation:

G A Precipitation observed in assay plate B Is final DMSO concentration >0.5%? A->B C Reduce DMSO concentration. Prepare higher conc. stock. B->C Yes D Does compound have ionizable groups? B->D No I Run vehicle controls for all excipients C->I E Adjust buffer pH (if assay permits) D->E Yes F Test solubility with Cyclodextrins (e.g., HP-β-CD) D->F No E->I G Test solubility with low-conc. Surfactants F->G F->I H Re-evaluate compound structure (medicinal chemistry) G->H G->I

Caption: Troubleshooting workflow for pyrazole compound precipitation in bioassays.

Data Presentation: Solubility & Co-solvent Tolerance

Table 1: Solubility of a Model Pyrazole Compound (Celecoxib) in Various Solvents

SolventSolubility (mg/mL)TemperatureReference
Water~0.00525°C[13]
Ethanol~25Room Temp.[15]
DMSO≥ 50Room Temp.[12]
Dimethyl Formamide (DMF)~16.6Room Temp.[15]
Ethyl AcetateHigher than ACN278–303 K[16]
Acetonitrile (ACN)Higher than Methanol278–303 K[16]
MethanolHigher than Isopropanol278–303 K[16]
IsopropanolHigher than Butanol278–303 K[16]
1:4 Ethanol:PBS (pH 7.2)~0.2Room Temp.[15]
10% DMSO / 90% Corn Oil≥ 2.5Room Temp.[12]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5Room Temp.[12]
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.5Room Temp.[12]

Table 2: General Tolerated Concentrations of Co-solvents in Cell-Based Assays

Co-solventGeneral Max. ConcentrationNotesReference(s)
DMSO0.1% - 1.0%Cell line dependent; toxicity can be observed above 1%. Some sources recommend keeping it ≤0.5%.[1][2][17]
Ethanol0.5% - 1.0%Generally well-tolerated at these concentrations.[6][17]
Methanol< 1.0%Can be more toxic than ethanol.[5][6]

Note: These are general guidelines. It is crucial to determine the maximum tolerated solvent concentration for your specific cell line and assay duration.

Experimental Protocols

Protocol 1: Preparation of Pyrazole Compound Dilutions for High-Throughput Screening

Objective: To prepare serial dilutions of a pyrazole compound for IC50 determination while minimizing precipitation.

Materials:

  • Pyrazole compound

  • 100% DMSO (low-water, high-purity)

  • Assay medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well plates

Procedure:

  • Prepare Primary Stock Solution: Dissolve the pyrazole compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved; gentle warming or sonication may be used if necessary.[13]

  • Create Intermediate Dilution Plate:

    • In a separate 96-well plate (the "intermediate plate"), perform serial dilutions of your primary stock solution in 100% DMSO. For example, to create a 10-point, 3-fold dilution series, add your highest concentration of compound stock to the first column, and then serially dilute across the plate with DMSO.

  • Prepare Final Assay Plate:

    • Add the appropriate volume of assay medium to the wells of your final assay plate.

    • Transfer a small, fixed volume of the DMSO dilutions from the intermediate plate to the corresponding wells of the final assay plate. For example, transferring 1 µL from the intermediate plate into 199 µL of medium in the final plate results in a 1:200 dilution and a final DMSO concentration of 0.5%.

    • Mix thoroughly immediately after the addition of the DMSO stock to the aqueous medium to aid dispersion.

  • Add Cells: Add the cell suspension to the wells of the final assay plate.

  • Controls: Always include "vehicle control" wells (medium with the final DMSO concentration but no compound) and "untreated control" wells (medium only).[1]

Protocol 2: Using Cyclodextrins to Enhance Solubility

Objective: To prepare a pyrazole compound solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for a cell-based assay.

Materials:

  • Pyrazole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • DMSO

  • Aqueous buffer or cell culture medium

  • Vortex mixer

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer or medium (e.g., 20% w/v).

  • Initial Compound Solubilization: Dissolve your pyrazole compound in a minimal amount of DMSO to create a high-concentration stock.

  • Complexation:

    • Slowly add the DMSO stock of your compound to the HP-β-CD solution while vortexing vigorously. The goal is to allow the pyrazole molecules to enter the hydrophobic core of the cyclodextrin molecules.

    • The final concentration of DMSO should be kept as low as possible.

  • Equilibration & Filtration: Allow the solution to equilibrate (e.g., shake for 1-2 hours at room temperature). If any undissolved material remains, filter the solution through a 0.22 µm sterile filter to remove any precipitate before adding to the assay.

  • Assay Dilution: Use this solubilized stock for your serial dilutions in the assay medium. Remember to include a vehicle control with the same final concentration of HP-β-CD and DMSO.

Signaling Pathway Visualizations

Many pyrazole-containing drugs function as kinase inhibitors. Understanding the targeted pathway is crucial for experimental design.

G cluster_0 Cell Cycle Progression cluster_1 Inhibition Growth Factors Growth Factors Cyclin D / CDK4/6 Cyclin D / CDK4/6 Growth Factors->Cyclin D / CDK4/6 p-Rb p-Rb Cyclin D / CDK4/6->p-Rb E2F E2F p-Rb->E2F p-Rb->E2F G1/S Transcription G1/S Transcription E2F->G1/S Transcription Cyclin E / CDK2 Cyclin E / CDK2 G1/S Transcription->Cyclin E / CDK2 S Phase S Phase Cyclin E / CDK2->S Phase Pyrazole CDK Inhibitor Pyrazole CDK Inhibitor Pyrazole CDK Inhibitor->Cyclin D / CDK4/6 Pyrazole CDK Inhibitor->Cyclin E / CDK2

Caption: Inhibition of the CDK/Rb cell cycle pathway by pyrazole-based inhibitors.

G cluster_0 JAK/STAT Pathway cluster_1 Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT STAT Dimer STAT Dimer Gene Transcription Gene Transcription STAT->Gene Transcription STAT->STAT Dimer STAT Dimer->Gene Transcription Pyrazole JAK Inhibitor\n(e.g., Ruxolitinib) Pyrazole JAK Inhibitor (e.g., Ruxolitinib) Pyrazole JAK Inhibitor\n(e.g., Ruxolitinib)->JAK

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole-based inhibitors.

G cluster_0 MAPK Pathway cluster_1 Inhibition Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 MAPK p38 MAPK MAPKK->p38 MAPK Inflammatory Response Inflammatory Response p38 MAPK->Inflammatory Response Pyrazole p38 Inhibitor\n(e.g., BIRB 796) Pyrazole p38 Inhibitor (e.g., BIRB 796) Pyrazole p38 Inhibitor\n(e.g., BIRB 796)->p38 MAPK

Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole-based inhibitors.

References

stability of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid at different pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH values?

Q2: What are the likely degradation pathways for this compound under pH stress?

A2: The primary degradation pathway for many carboxylic acids under hydrolytic stress (acidic or basic conditions) is decarboxylation, especially at high temperatures. However, the stability of the pyrazole ring suggests that significant degradation would likely require forcing conditions. Other potential, though less common, pathways could involve reactions of the ethyl or methyl substituents under highly oxidative or photolytic stress.

Q3: How can I determine the stability of this specific compound in my experimental setup?

A3: To determine the stability of this compound under your specific experimental conditions, it is highly recommended to perform a forced degradation study.[4][5] This involves subjecting a solution of the compound to various stress conditions, including acidic, basic, and neutral pH, as well as oxidative, thermal, and photolytic stress.[6][7]

Q4: Are there any known incompatibilities of pyrazole carboxylic acids with common excipients or solvents?

A4: Pyrazole carboxylic acids are generally compatible with a wide range of common pharmaceutical solvents and excipients. However, strong oxidizing agents should be avoided. If formulating this compound, it is crucial to conduct compatibility studies with your specific formulation components.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound potency in an acidic formulation. Acid-catalyzed hydrolysis or degradation.Buffer the formulation to a more neutral pH if possible. Conduct a forced degradation study under acidic conditions to identify the degradation products and kinetics. Consider storage at lower temperatures.
Precipitation of the compound in aqueous solution. The compound may have limited solubility at certain pH values. Carboxylic acids are generally less soluble at acidic pH where they are protonated.Determine the pKa of the compound and adjust the pH of the solution to enhance solubility. The ionized (carboxylate) form at higher pH is typically more water-soluble.
Unexpected peaks observed during HPLC analysis of a stored sample. Degradation of the compound.Perform a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method. Ensure proper storage conditions (e.g., protection from light, controlled temperature).
Discoloration of the compound solution over time. Potential oxidative degradation or photodecomposition.Store the solution protected from light and in an inert atmosphere (e.g., by purging with nitrogen). Include an antioxidant in the formulation if appropriate.

Quantitative Data Summary

As specific quantitative stability data for this compound is not publicly available, the following table presents hypothetical data from a typical forced degradation study to serve as an illustrative example.

Stress Condition Time Temperature % Assay of Parent Compound % Total Degradation Major Degradants Observed
0.1 M HCl24 h60°C98.5%1.5%Minor peak at RRT 0.8
Water (pH ~7)24 h60°C99.8%0.2%Not significant
0.1 M NaOH24 h60°C97.2%2.8%Minor peak at RRT 0.9
3% H₂O₂24 hRT95.5%4.5%Peak at RRT 1.2
Thermal48 h80°C99.1%0.9%Not significant
Photolytic (ICH Q1B)1.2 million lux hoursRT99.5%0.5%Not significant

RRT = Relative Retention Time

Experimental Protocols

Protocol: Forced Degradation Study for this compound

1. Objective: To investigate the stability of this compound under various stress conditions as mandated by ICH guidelines to identify potential degradation products and pathways.[4]

2. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Phosphate buffer
  • Calibrated pH meter
  • HPLC system with a UV detector
  • Photostability chamber
  • Oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Keep the mixture at 60°C for 24 hours.

    • Cool the solution and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • After exposure, prepare a solution of 0.1 mg/mL in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Prepare a sample of the exposed solid and dilute the exposed solution to 0.1 mg/mL for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation and determine the relative retention times of any degradation products.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Start Drug Substance Stock Stock Solution (1 mg/mL) Start->Stock Thermal Thermal (Solid, 80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative HPLC HPLC Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC

Caption: Workflow for a forced degradation study.

Pyrazole_Signaling_Pathway cluster_drug Drug Action cluster_pathway Cellular Signaling cluster_effect Physiological Effect Drug Pyrazole-based Inhibitor (e.g., this compound derivative) Receptor Target Receptor / Enzyme (e.g., Kinase, Cyclooxygenase) Drug->Receptor Inhibition Downstream Downstream Signaling Cascade Receptor->Downstream Response Cellular Response (e.g., Inflammation, Proliferation) Downstream->Response Outcome Therapeutic Outcome Response->Outcome

References

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of regioisomers during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of regioisomer formation in pyrazole synthesis?

A1: Regioisomer formation, particularly in the classical Knorr synthesis, arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl carbons of the dicarbonyl compound. This leads to two possible reaction pathways and, consequently, a mixture of two regioisomeric pyrazoles.[1]

Q2: How do steric and electronic effects influence regioselectivity?

A2: Both steric and electronic factors of the reactants play a crucial role in determining the final regioisomeric ratio.[1]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1]

  • Electronic Effects: The electronic nature of the substituents on both reactants is a key factor. Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack. Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent. For instance, in arylhydrazines, the nitrogen atom attached to the aryl group is less nucleophilic due to resonance effects.[2]

Q3: Can the choice of solvent control regioselectivity?

A3: Yes, the solvent can have a profound effect on regioselectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine, often leading to a single, desired regioisomer.[3]

Troubleshooting Guides

Issue: My pyrazole synthesis is producing a mixture of regioisomers that are difficult to separate.

Troubleshooting Steps:

  • Solvent Modification: If you are using a standard alcohol solvent like ethanol, consider switching to a fluorinated alcohol such as TFE or HFIP. This has been demonstrated to significantly improve regioselectivity.[3]

  • Temperature Adjustment: Analyze the effect of reaction temperature. In some cases, lowering the temperature may favor the formation of one regioisomer over the other by increasing the selectivity of the initial nucleophilic attack.

  • pH Control: The acidity or basicity of the reaction medium can influence the reaction pathway.[1] Experiment with adding a catalytic amount of acid or base to see if it directs the reaction towards a single isomer. For instance, the Knorr pyrazole synthesis often utilizes a catalytic amount of acid.[4]

  • Protecting Group Strategy: If applicable to your substrate, consider a protecting group strategy to temporarily block one of the reactive sites on the 1,3-dicarbonyl compound, forcing the reaction to proceed in a regioselective manner.

  • Alternative Synthetic Routes: If the above modifications do not yield the desired selectivity, explore alternative synthetic routes that are inherently more regioselective. Examples include:

    • Synthesis from enaminones and hydrazines.[5][6]

    • [3+2] cycloaddition reactions of diazo compounds with alkynes.[7]

    • Using N-alkylated tosylhydrazones and terminal alkynes, which can offer complete regioselectivity.[8]

Data Presentation

The following table summarizes the effect of solvent on the regioselectivity of the reaction between various unsymmetrical 1,3-dicarbonyl compounds and methylhydrazine. Regioisomer A corresponds to the N-methyl group being adjacent to the R¹ substituent, while in Regioisomer B, it is adjacent to the R² substituent.

EntrySolventIsomer Ratio (A:B)Reference
12-FurylCF₃Ethanol85:15
22-FurylCF₃TFE95:5
32-FurylCF₃HFIP97:3
4PhenylCF₃Ethanol10:90
5PhenylCF₃TFE90:10
6PhenylCF₃HFIP>99:1
7MethylCO₂EtEthanol67:33
8MethylCO₂EtHFIP>99:1

Experimental Protocols

General Protocol for Regioselective Pyrazole Synthesis using Fluorinated Alcohols:

This protocol provides a general guideline for the synthesis of N-substituted pyrazoles with high regioselectivity. Optimization may be required for specific substrates.

  • Dissolution: In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent) in the chosen fluorinated solvent (TFE or HFIP).

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 equivalents) to the solution at room temperature. Note that the reaction can be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The desired pyrazole product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.

Visualizations

Regioselectivity_Factors Reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Factors Controlling Factors Reactants->Factors influence Steric Steric Hindrance Factors->Steric Electronic Electronic Effects Factors->Electronic Solvent Solvent Choice (e.g., Fluorinated Alcohols) Factors->Solvent Conditions Reaction Conditions (Temp, pH) Factors->Conditions Outcome Reaction Outcome Steric->Outcome Electronic->Outcome Solvent->Outcome Conditions->Outcome Regioisomer_A Desired Regioisomer Outcome->Regioisomer_A High Selectivity Regioisomer_B Undesired Regioisomer Outcome->Regioisomer_B Low Selectivity

Caption: Factors influencing regioselectivity in pyrazole synthesis.

References

Technical Support Center: Managing Impurities in Hydrazine-Based Cyclocondensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities in hydrazine-based cyclocondensation reactions, a cornerstone in the synthesis of pyrazoles and other nitrogen-containing heterocycles.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve it?

A: Low yields in hydrazine-based cyclocondensation reactions are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

  • Purity of Reactants and Solvents: Impurities in starting materials, particularly the hydrazine reagent and the dicarbonyl compound, can lead to side reactions or inhibit the desired transformation. Hydrazine and its derivatives can decompose, especially at elevated temperatures, forming colored impurities.[1]

    • Recommendation: Use high-purity, freshly distilled, or commercially available high-grade reagents. Ensure solvents are anhydrous for reactions sensitive to moisture.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. The cyclocondensation can be slow, and insufficient time or temperature may lead to incomplete reaction.[2]

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider a systematic optimization of reaction parameters, including a moderate increase in temperature or extended reaction time.[3]

  • Hydrazine Reactivity: The nucleophilicity of the hydrazine is crucial. Electron-withdrawing groups on the hydrazine can decrease its reactivity, leading to a slower or incomplete reaction. Conversely, steric hindrance on either the hydrazine or the dicarbonyl compound can impede the reaction.

  • pH of the Reaction Medium: The pH is critical. While acidic conditions can catalyze the initial formation of the hydrazone intermediate, an excessively low pH can protonate the hydrazine, rendering it non-nucleophilic.

    • Recommendation: For acid-catalyzed reactions, a catalytic amount of a weak acid like glacial acetic acid is often sufficient to promote the reaction without deactivating the hydrazine.[4]

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions.

    • Recommendation: Monitor for product degradation over time by TLC or LC-MS. If decomposition is observed, consider modifying the workup procedure or reaction conditions (e.g., lower temperature).[5]

Issue 2: Formation of Multiple Products and Purification Challenges

Q: My reaction produces a mixture of products that are difficult to separate. What are the likely side products and how can I improve the selectivity?

A: The formation of multiple products is a common issue, often stemming from a lack of regioselectivity or the presence of stable intermediates.

  • Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, two different regioisomers can be formed.[6] This is because the two nitrogen atoms of the hydrazine and the two carbonyl groups of the dicarbonyl compound are not equivalent, leading to two possible cyclization pathways.[2] The ratio of these isomers is highly dependent on reaction conditions.[2]

    • Recommendation: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve the formation of a single regioisomer compared to conventional solvents like ethanol.

  • Uncyclized Hydrazone Intermediates: The hydrazone formed in the initial step of the reaction can sometimes be stable and isolated as a major component of the product mixture if the subsequent cyclization is incomplete.

    • Recommendation: To drive the reaction towards the cyclized product, consider increasing the reaction temperature or adding a catalytic amount of acid to facilitate the intramolecular condensation.

  • Side Products from Paal-Knorr Synthesis: In the Paal-Knorr synthesis of pyrazoles from 1,4-dicarbonyl compounds and hydrazines, side products can arise. Under strongly acidic conditions (pH < 3), the reaction may favor the formation of furans.[3]

  • N-Acetylated Byproducts: When using acetic acid as a solvent or catalyst at high temperatures, the desired aminopyrazole product can sometimes react with the solvent to form an N-acetylated amide byproduct.

    • Recommendation: If N-acetylation is a problem, consider using a different acid catalyst or a lower reaction temperature. Alternatively, using acetonitrile as the acetylating agent in the presence of a catalyst like alumina can be a milder option.[7]

Frequently Asked Questions (FAQs)

Q1: How can I safely remove unreacted hydrazine from my reaction mixture?

A1: Unreacted hydrazine should be quenched before workup. A common and effective method is to add an excess of a ketone, such as acetone, to the reaction mixture. This converts the hydrazine into the more stable and easier-to-remove acetone azine.[8]

Q2: My pyrazole product is difficult to purify by standard silica gel chromatography. What are some alternative purification strategies?

A2: Pyrazoles can be basic and may interact strongly with acidic silica gel, leading to poor separation or loss of product. Here are some alternatives:

  • Deactivated Silica Gel: Deactivate the silica gel by adding a small percentage of a basic modifier like triethylamine (0.1-1%) to your eluent.

  • Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase (C18) silica gel for chromatography.

  • Recrystallization: If the product is a solid, recrystallization is an excellent purification method. A common technique involves dissolving the crude product in a hot solvent in which it has high solubility and then allowing it to crystallize as the solution cools.

  • Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free base can be regenerated by adding a base and extracting back into an organic solvent.

Q3: How can I analytically distinguish between pyrazole regioisomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

  • 1D NMR (¹H and ¹³C): The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra will differ for the two regioisomers due to the different electronic environments of the substituents.

  • 2D NMR (NOESY/ROESY): For unambiguous assignment, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used. These experiments show through-space correlations between protons that are close to each other, which can help determine the connectivity and spatial arrangement of the substituents on the pyrazole ring.[9][10]

Q4: What are the best analytical methods for detecting and quantifying hydrazine-related impurities?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for detecting volatile impurities. For trace analysis of hydrazine, in-situ derivatization with a ketone like acetone followed by headspace GC-MS analysis is a robust and sensitive technique with a limit of quantitation as low as 0.1 ppm.[5] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is also widely used for the analysis of less volatile impurities.[11]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis [2]

1,3-Dicarbonyl Substituents (R¹, R²)HydrazineSolventRegioisomeric Ratio (A:B)Total Yield (%)
CF₃, PhenylMethylhydrazineEthanol1:1.385
CF₃, PhenylMethylhydrazineTFE85:1590
CF₃, PhenylMethylhydrazineHFIP97:392
Me, PhenylMethylhydrazineEthanol1:178
Me, PhenylMethylhydrazineTFE90:1085
Me, PhenylMethylhydrazineHFIP>99:188

Regioisomer A corresponds to the pyrazole with the R¹ substituent at the 3-position and R² at the 5-position. Regioisomer B has the opposite substitution pattern.

Table 2: Influence of Catalyst on Pyrazole Synthesis Yield [12][13]

1,3-DicarbonylHydrazineCatalystReaction Time (h)Yield (%)
AcetylacetonePhenylhydrazineAcetic Acid285
AcetylacetonePhenylhydrazineMontmorillonite K-10192
1,3-Diphenyl-1,3-propanedioneHydrazine HydrateNone (thermal)475
1,3-Diphenyl-1,3-propanedioneHydrazine Hydratep-Toluenesulfonic acid1.590

Experimental Protocols

Protocol 1: General Procedure for Quenching Unreacted Hydrazine

  • Cool the Reaction Mixture: After the reaction is deemed complete by TLC or other monitoring methods, cool the reaction mixture to room temperature.

  • Add Acetone: Slowly add an excess of acetone (typically 2-3 equivalents relative to the initial amount of hydrazine) to the stirred reaction mixture.

  • Stir: Continue stirring the mixture at room temperature for 30-60 minutes to ensure complete reaction with the residual hydrazine to form acetone azine.

  • Proceed with Workup: The reaction mixture can now be worked up as planned (e.g., solvent removal, extraction).

Protocol 2: Purification of a Pyrazole Derivative by Column Chromatography

  • Prepare the Slurry: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate).

  • Pack the Column: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elute: Begin eluting with a low-polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.

Protocol 3: GC-MS Analysis of Hydrazine Impurities via Derivatization

  • Sample Preparation: In a headspace vial, accurately weigh a known amount of the drug substance (e.g., 10 mg). Add a solution of acetone in a suitable solvent.

  • Derivatization: Seal the vial and heat it to allow the in-situ derivatization of any residual hydrazine to acetone azine.

  • Headspace Injection: Place the vial in the headspace autosampler of the GC-MS system.

  • GC-MS Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).

    • MS Detector: Operate in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity.

  • Data Analysis: Identify and quantify acetone azine based on its retention time and mass spectrum.

Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, pH) start->check_conditions analyze_impurities Identify Impurities (TLC, LC-MS, NMR) start->analyze_impurities optimize Optimize Reaction Parameters check_reagents->optimize Impurities Found check_conditions->optimize Suboptimal purify Select Appropriate Purification Method analyze_impurities->purify Impurities Identified success Pure Product, Improved Yield optimize->success purify->success

Caption: A general workflow for troubleshooting common issues in hydrazine-based cyclocondensation reactions.

Regioisomer_Formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products unsym_diketone Unsymmetrical 1,3-Dicarbonyl attack_A Attack at Carbonyl A unsym_diketone->attack_A Pathway 1 attack_B Attack at Carbonyl B unsym_diketone->attack_B Pathway 2 subst_hydrazine Substituted Hydrazine subst_hydrazine->attack_A subst_hydrazine->attack_B regioisomer_A Regioisomer A attack_A->regioisomer_A Cyclization regioisomer_B Regioisomer B attack_B->regioisomer_B Cyclization

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.

References

Technical Support Center: Optimizing Pyrazole Synthesis with Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for pyrazole synthesis, with a specific focus on the use of acetic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data to support your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of acetic acid in pyrazole synthesis?

A1: Acetic acid primarily acts as an acid catalyst in the Knorr pyrazole synthesis and related reactions.[1] It facilitates the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative by protonating a carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.[1] In some procedures, it is also used as a solvent, either neat or in combination with other solvents like ethanol.[2]

Q2: How does the concentration of acetic acid affect the reaction yield and time?

A2: The concentration of acetic acid can significantly impact the reaction's efficiency. While it acts as a catalyst, an optimal concentration is often required. Very low concentrations may result in slow or incomplete reactions, while using it as the sole solvent can, in some cases, accelerate the reaction and improve yields. However, this is highly dependent on the specific substrates being used.

Q3: Can acetic acid influence the regioselectivity of the pyrazole synthesis?

A3: Yes, acetic acid can influence which regioisomer is formed when an unsymmetrical 1,3-dicarbonyl compound is used.[3][4] The acidic conditions can alter the reactivity of the two carbonyl groups and the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby directing the initial condensation to a specific site.[5] Adjusting the pH of the reaction medium is a key strategy for controlling regioselectivity.[6]

Q4: I am observing the formation of an N-acetylated pyrazoline as a side product. Is this due to the acetic acid?

A4: Yes, the use of acetic acid as a solvent, particularly at elevated temperatures, can sometimes lead to the N-acetylation of the resulting pyrazoline or pyrazole, especially if a primary (unsubstituted) hydrazine is used.[7] If this side reaction is problematic, consider using a different acid catalyst or a non-acetylating solvent.

Q5: My reaction is sluggish or not proceeding to completion. What should I do?

A5: If your reaction is not progressing, consider the following:

  • Increase Acetic Acid Concentration: If you are using a catalytic amount, try increasing it or using a mixture of ethanol and acetic acid.[2]

  • Elevate the Temperature: Many pyrazole syntheses require heating or reflux to proceed at a reasonable rate.[3][6]

  • Check Starting Material Purity: Impurities in either the 1,3-dicarbonyl compound or the hydrazine can inhibit the reaction.[6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction.[8] 2. Formation of stable intermediates (e.g., hydroxylpyrazolidines) that do not dehydrate.[6] 3. Side reactions consuming starting materials.[6]1. Increase reaction time and/or temperature. Monitor progress by TLC.[8] 2. Increase the amount of acetic acid or add a stronger dehydrating agent. 3. Ensure high purity of starting materials. Optimize stoichiometry.[6]
Formation of Regioisomers Lack of regioselectivity with unsymmetrical 1,3-dicarbonyls.[5]1. Adjust the concentration of acetic acid.[3][4] 2. Modify the solvent system. Fluorinated alcohols like TFE or HFIP have been shown to improve regioselectivity.[5] 3. Control the reaction temperature, as it can influence the kinetic vs. thermodynamic product ratio.
Product Instability or Decomposition The pyrazole product itself may be unstable under the reaction conditions (e.g., prolonged heating in strong acid).1. Minimize reaction time once the formation of the product is complete (monitor by TLC). 2. Consider a milder acid catalyst or running the reaction at a lower temperature for a longer duration.
N-Acetylation Side Product Reaction of the pyrazole's NH group with acetic acid, especially at high temperatures.[7]1. Reduce the reaction temperature. 2. Use a different solvent and a catalytic amount of a stronger, non-acetylating acid (e.g., HCl). 3. If possible, use a substituted hydrazine to block the site of acetylation.

Quantitative Data Summary

The following table summarizes the effect of varying acetic acid concentrations on the yield of a pyrazole derivative in a one-pot synthesis.

Table 1: Effect of Acetic Acid Concentration on Pyrazole Synthesis Yield

EntrySolvent SystemReaction Time (h)Yield (%)
15% AcOH-EtOH450
25% AcOH-EtOH850
310% AcOH-EtOH860
420% AcOH-EtOH6~80

Data adapted from a study on the synthesis of pyrazolyl s-triazine derivatives. The yield corresponds to a specific product in that study and serves as a general illustration.[2]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis Using Acetic Acid

This protocol outlines a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives using acetic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent. This can be glacial acetic acid or a mixture such as 20% acetic acid in ethanol.[2][6]

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If a hydrazine salt (e.g., hydrazine hydrochloride) is used, a base like sodium acetate may be added to liberate the free hydrazine.[6]

  • Reaction: Stir the mixture at room temperature or heat to reflux. The optimal temperature and time will depend on the specific substrates and should be determined by monitoring the reaction's progress using thin-layer chromatography (TLC) or LC-MS.[6]

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Visualized Workflows

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1,3-Dicarbonyl in Acetic Acid/Solvent B Add Hydrazine Derivative A->B Step 1 C Heat to Reflux (if necessary) B->C Step 2 D Monitor by TLC/LC-MS C->D Step 3 E Cool Reaction Mixture D->E Step 4 (Reaction Complete) F Isolate Crude Product (Filtration/Evaporation) E->F Step 5 G Purify Product (Recrystallization/Chromatography) F->G Step 6 troubleshooting_workflow start Low Yield or Incomplete Reaction purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions purity->conditions Pure purify_reagents Purify/Replace Reagents purity->purify_reagents Impure temp Increase Temperature or Reaction Time conditions->temp Sluggish Reaction acid Increase Acetic Acid Concentration conditions->acid Catalyst Ineffective side_reactions Analyze for Side Products/Intermediates dehydrating Add Dehydrating Agent side_reactions->dehydrating Stable Intermediate Detected end Improved Yield side_reactions->end No Major Side Products temp->side_reactions acid->side_reactions dehydrating->end purify_reagents->start

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Pyrazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazole-3-carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of various pyrazole-3-carboxylic acid derivatives, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for key biological assays are also presented to facilitate the replication and validation of these findings.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of selected pyrazole-3-carboxylic acid derivatives from various studies. This allows for a direct comparison of their potency.

Anticancer Activity

The anticancer efficacy of pyrazole-3-carboxylic acid derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 1A-549 (Lung Carcinoma)3.22 - 4.91[1]
Derivative 2Bel7402 (Hepatocellular Carcinoma)Potent Inhibition[1][2]
Derivative 3HCT-8 (Ileocecal Adenocarcinoma)5.6 - 7.2[3]
Derivative 4MGC-803 (Gastric Carcinoma)Potent Apoptosis Induction[1]
Ferrocene-pyrazole hybridHCT-116 (Colon Carcinoma)3.12[3]
Pyrazole-biphenyl derivativeK-562 (Chronic Myelogenous Leukemia)69.95% inhibition[2]
Pyrazolyl hydroxamic acid derivativeA549 (Lung Carcinoma)Significant anti-proliferative activity[2]
1,3-diarylpyrazole derivativeRaji (Burkitt's Lymphoma)25.2[2]
1,3-diarylpyrazole derivativeHL60 (Promyelocytic Leukemia)28.3[2]
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA549 (Lung Carcinoma)26[2]
Antimicrobial Activity

The antimicrobial potential of these derivatives is typically assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Pyrazole-NO hybridEscherichia coli C-600Remarkable Activity[4]
Pyrazole-NO hybridPseudomonas aeruginosaRemarkable Activity[4]
Pyrazole-NO hybridBacillus subtilisRemarkable Activity[4]
Pyrazole-NO hybridStaphylococcus aureus NCTC 6571Remarkable Activity[4]
1H-pyrazole-3-carboxylic acid derivativeBacillus cereusGood Activity[5]
1H-pyrazole-3-carboxylic acid derivativeStaphylococcus aureusGood Activity[5]
1H-pyrazole-3-carboxylic acid derivativeEscherichia coliGood Activity[5]
1H-pyrazole-3-carboxylic acid derivativePseudomonas putidaGood Activity[5]
Pyrazolylthiazole carboxylic acid derivativeGram-positive bacteria6.25[6]
Anti-inflammatory Activity

The anti-inflammatory effects are often measured by the compound's ability to inhibit cyclooxygenase (COX) enzymes or reduce inflammation in animal models.

CompoundAssayInhibitionReference
Benzothiophen-2-yl pyrazole carboxylic acid derivativeCOX-1IC50: 5.40 µM[1]
Benzothiophen-2-yl pyrazole carboxylic acid derivativeCOX-2IC50: 0.01 µM[1]
Benzothiophen-2-yl pyrazole carboxylic acid derivative5-LOXIC50: 1.78 µM[1]
Pyrazole-thiazolidinone derivativeEdema Inhibition78.9 - 96%[1]
Pyrazole-thiazolidinone derivativeCOX-2IC50: 0.034 - 0.052 µM[1]
Pyrazole-NO hybridCarrageenan-induced paw edemaSignificant Activity[4]
Pyrazolylthiazole carboxylate derivativeCarrageenan-induced paw edema89.59 - 93.06%[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole-3-carboxylic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottomed plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined from the dose-response curve.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable agar medium

  • Sterile petri dishes

  • Pyrazole-3-carboxylic acid derivatives

  • Sterile cork borer or pipette tip

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Compound Addition: A defined volume of the test compound solution is added to each well. A positive and negative control are also included on the same plate.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Carrageenan-Induced Paw Edema in Rodents for Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Pyrazole-3-carboxylic acid derivatives

  • Positive control (e.g., Indomethacin)

  • Pletysmometer or calipers

Procedure:

  • Animal Dosing: Animals are orally or intraperitoneally administered with the test compound, positive control, or vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a subcutaneous injection of carrageenan is administered into the sub-plantar region of the right hind paw of each animal.[5][7][8]

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.[5]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the vehicle control group.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways implicated in the biological activities of pyrazole-3-carboxylic acid derivatives and a general experimental workflow are provided below using the DOT language for Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Elucidation synthesis Synthesis of Pyrazole-3-Carboxylic Acid Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., Agar Well Diffusion) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced Paw Edema) characterization->anti_inflammatory data_analysis Quantitative Analysis (IC50, MIC, % Inhibition) anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis moa Mechanism of Action Studies data_analysis->moa sar Structure-Activity Relationship (SAR) moa->sar

Caption: General workflow for the synthesis, screening, and analysis of pyrazole-3-carboxylic acid derivatives.

cox2_pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins (PGs) Prostaglandins (PGs) Arachidonic Acid->Prostaglandins (PGs) COX-2 Enzyme COX-2 Enzyme COX-2 Enzyme Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 Enzyme Inhibition

Caption: Simplified COX-2 signaling pathway in inflammation and its inhibition by pyrazole derivatives.

egfr_her2_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_Akt_mTOR HER2 HER2 HER2->Ras_Raf_MEK_ERK HER2->PI3K_Akt_mTOR Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->EGFR Inhibition Pyrazole_Derivatives->HER2 Inhibition

Caption: EGFR/HER2 signaling pathways in cancer and their inhibition by pyrazole derivatives.

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Activation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Angiogenesis Angiogenesis (Tumor Blood Vessel Formation) Downstream->Angiogenesis Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway in tumor angiogenesis and its inhibition by pyrazole derivatives.

References

validation of HPLC methods for 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid and related pyrazole derivatives. The information presented is based on established methodologies for structurally similar compounds, offering a solid foundation for method development and validation in your laboratory.

Methodology Comparison

The analysis of pyrazole derivatives by reverse-phase HPLC is a well-established technique. The table below summarizes typical chromatographic conditions and performance data from validated methods for compounds structurally related to this compound. These methods commonly employ C18 stationary phases and mobile phases consisting of an organic modifier (acetonitrile or methanol) and an aqueous component with an acidic modifier to ensure good peak shape and retention.

ParameterMethod 1 (Adapted from Pyrazoline Derivative Analysis)[1]Method 2 (Adapted from Pyrazolone Derivative Analysis)[2]Method 3 (General Pyrazole Derivative Separation)[3][4][5]
Stationary Phase Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)Luna C18 (2) (250 mm x 4.80 mm, 5 µm)Newcrom R1
Mobile Phase 0.1% Trifluoroacetic acid : Methanol (20:80 v/v)Acetonitrile : Water (90:10 v/v)Acetonitrile : Water with Phosphoric Acid
Flow Rate 1.0 mL/min0.8 mL/minNot Specified
Detection UV at 206 nmUV at 237 nmNot Specified
Injection Volume 5.0 µLNot SpecifiedNot Specified
Column Temperature 25 ± 2°CNot SpecifiedNot Specified
Linearity Range 50-150 µg/mL0.5-50 ppmNot Specified
Correlation Coefficient (r²) 0.998Not SpecifiedNot Specified
Limit of Detection (LOD) 4 µg/mLNot SpecifiedNot Specified
Limit of Quantification (LOQ) 15 µg/mLNot SpecifiedNot Specified
Retention Time ~10 min7.3 minNot Specified

Experimental Workflow and Validation

A typical workflow for the validation of an HPLC method for a pyrazole derivative is outlined below. This process ensures the method is suitable for its intended purpose, providing reliable and reproducible results.

HPLC_Validation_Workflow MethodDevelopment Method Development & Optimization SystemSuitability System Suitability Testing MethodDevelopment->SystemSuitability ValidationParameters Method Validation Parameters SystemSuitability->ValidationParameters Specificity Specificity ValidationParameters->Specificity Linearity Linearity & Range ValidationParameters->Linearity Accuracy Accuracy ValidationParameters->Accuracy Precision Precision (Repeatability & Intermediate) ValidationParameters->Precision LOD Limit of Detection (LOD) ValidationParameters->LOD LOQ Limit of Quantification (LOQ) ValidationParameters->LOQ Robustness Robustness ValidationParameters->Robustness Documentation Documentation & Reporting Specificity->Documentation Linearity->Documentation Accuracy->Documentation Precision->Documentation LOD->Documentation LOQ->Documentation Robustness->Documentation

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazole-Based JAK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of recently developed pyrazole-based inhibitors targeting the Janus kinase (JAK) family. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are crucial mediators of cytokine signaling and are implicated in various autoimmune diseases, inflammatory conditions, and cancers.[1] This guide summarizes quantitative inhibitory data, details common experimental protocols, and visualizes the key signaling pathway and experimental workflows.

Quantitative Inhibitor Performance

The following tables summarize the in vitro inhibitory activities of two distinct series of pyrazole-based JAK inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of inhibitor potency.

Series 1: 4-Amino-(1H)-pyrazole Derivatives

A series of 4-amino-(1H)-pyrazole derivatives were designed and synthesized as potent JAK inhibitors for cancer treatment. The inhibitory activities of these compounds against JAK1, JAK2, and JAK3 were evaluated in in vitro protein kinase assays.[2]

CompoundRJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
3a H113.86.5
3b F6.42.53.7
3c Cl5.82.13.1
3d Br7.22.64.2
3e CH38.13.15.3
3f CN3.42.23.5
11b ->10001508.9

Caption: In vitro inhibitory activities of 4-amino-(1H)-pyrazole derivatives against JAK family kinases.[2]

Structure-Activity Relationship (SAR) Insights for Series 1:

  • Modifications at the R1 position with small electron-withdrawing groups (F, Cl, CN) on the phenyl ring generally led to potent inhibition across JAK1, JAK2, and JAK3.[2]

  • Compound 3f , featuring a cyano (CN) group, demonstrated the most potent activity against all three JAK isoforms in this series.[2]

  • The free -NH of the pyrazole ring was found to be crucial for potent kinase inhibition, likely acting as a hydrogen bond donor in the kinase hinge region.[2]

  • Compound 11b , a derivative with a different core structure, showed selectivity for JAK3.[2]

Series 2: 4-Aminopyrazole Derivatives

In a separate study, a novel series of 4-aminopyrazole derivatives were synthesized and evaluated for their inhibitory potency against various JAKs.[3]

CompoundR1R2JAK1 IC50 (µM)JAK2 IC50 (µM)JAK3 IC50 (µM)
17k HCF30.850.120.052
17l FCF30.730.110.045
17m ClCF30.670.0980.039
17n HCl>102.30.89

Caption: In vitro inhibitory activities of 4-aminopyrazole derivatives against JAK family kinases.[3]

Structure-Activity Relationship (SAR) Insights for Series 2:

  • The presence of a trifluoromethyl (CF3) group at the R2 position was critical for potent inhibition of all three JAK isoforms.[3]

  • Substitution at the R1 position on the pyrimidine ring with small halogens (F, Cl) slightly enhanced the inhibitory activity.[3]

  • Compound 17m , with a chlorine at R1 and a trifluoromethyl group at R2, was the most potent inhibitor in this series, showing excellent activity against JAK2 and JAK3.[3]

Experimental Protocols

The determination of inhibitor potency is reliant on robust and well-defined experimental assays. Below are detailed methodologies commonly employed for in vitro kinase inhibition assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the activity of a specific JAK kinase in the presence of an inhibitor by quantifying the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human JAK kinase (e.g., JAK1, JAK2, or JAK3)

  • Kinase-specific peptide substrate

  • High-purity Adenosine Triphosphate (ATP)

  • Test Compounds (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection reagent)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a 1 mM stock solution.

  • Assay Plate Preparation: A small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO (for control wells) is added to the wells of the assay plate.

  • Kinase Reaction:

    • A reaction mixture containing the recombinant JAK enzyme and the specific substrate peptide is prepared in the kinase assay buffer.

    • 2.5 µL of the kinase/substrate mixture is added to each well.

    • The plate is incubated for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • The kinase reaction is initiated by adding 5 µL of ATP solution. The final ATP concentration is typically at or near the Km value for the specific JAK enzyme.

    • The plate is incubated at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, 10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete any remaining ATP. The plate is incubated for 40 minutes at room temperature.

    • 20 µL of Kinase Detection Reagent is then added to each well. This reagent converts the ADP generated during the kinase reaction to ATP, which then drives a luciferase reaction, producing a luminescent signal. The plate is incubated for another 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • The luminescence of each well is measured using a plate reader.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the high (DMSO only) and low (no enzyme or potent inhibitor) controls.

    • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[4]

Visualizing the Molecular Landscape

Diagrams are essential tools for understanding the complex biological and experimental systems involved in drug discovery.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.[5][6][7][8]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization P_JAK P-JAK JAK->P_JAK 3. JAK Autophosphorylation P_JAK->Receptor 4. Receptor Phosphorylation P_STAT P-STAT P_JAK->P_STAT 6. STAT Phosphorylation STAT STAT STAT->P_JAK 5. STAT Recruitment STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 7. STAT Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 8. Nuclear Translocation DNA DNA Nucleus->DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Gene Regulation Kinase_Assay_Workflow Start Start Compound_Prep Compound Serial Dilution (in DMSO) Start->Compound_Prep Plate_Addition Add Compound/DMSO to Assay Plate Compound_Prep->Plate_Addition Pre_Incubation Add Kinase/Substrate Mix Pre-incubate Plate_Addition->Pre_Incubation Enzyme_Substrate Prepare Kinase/ Substrate Mix Enzyme_Substrate->Pre_Incubation Reaction_Start Initiate Reaction with ATP Pre_Incubation->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Stop Reaction & Deplete ATP Incubation->Reaction_Stop Signal_Dev Develop Luminescent Signal Reaction_Stop->Signal_Dev Read_Plate Measure Luminescence Signal_Dev->Read_Plate Data_Analysis Data Analysis (IC50 Determination) Read_Plate->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Synthetic Routes of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities. The synthesis of substituted pyrazoles has been a subject of intense research, leading to the development of numerous synthetic strategies. This guide provides a comparative analysis of the most common and effective routes to substituted pyrazoles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

I. Overview of Key Synthetic Strategies

The primary methods for the synthesis of substituted pyrazoles can be broadly categorized into three main approaches:

  • Condensation Reactions of Hydrazines with 1,3-Dicarbonyl Compounds (Knorr Synthesis): This classical and versatile method remains one of the most widely used routes.

  • Reactions of Hydrazines with α,β-Unsaturated Carbonyl Compounds: An important alternative that provides access to different substitution patterns.

  • [3+2] Cycloaddition Reactions: A modern and powerful approach for the construction of the pyrazole ring, often employing diazo compounds.

  • Multicomponent Reactions: Efficient one-pot syntheses that allow for the rapid generation of diverse pyrazole derivatives.

This guide will delve into each of these strategies, presenting their mechanisms, advantages, limitations, and relevant experimental data.

II. Comparative Analysis of Synthetic Routes

The choice of synthetic route to a desired substituted pyrazole is often dictated by the availability of starting materials, desired substitution pattern, and required reaction conditions. The following sections provide a detailed comparison of the major synthetic strategies.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] This method is highly versatile, allowing for the introduction of a variety of substituents on the pyrazole core.[1]

General Reaction Scheme:

G cluster_0 Knorr Pyrazole Synthesis 1_3_dicarbonyl R1-C(=O)-CH2-C(=O)-R2 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate 1_3_dicarbonyl->intermediate + R3-NH-NH2 - H2O hydrazine R3-NH-NH2 Hydrazine hydrazine->intermediate pyrazole Substituted Pyrazole intermediate->pyrazole Cyclization - H2O

Figure 1: General scheme of the Knorr pyrazole synthesis.

Mechanism and Regioselectivity: The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[1] A key challenge arises with unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of two regioisomeric pyrazole products.[1][2] The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[1][2] The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.[2]

Advantages:

  • Readily available starting materials.

  • Generally good to excellent yields.[3]

  • High versatility in substituent introduction.[1]

Limitations:

  • Potential for the formation of regioisomeric mixtures with unsymmetrical substrates.[1][2]

  • Can require acidic or basic conditions.

Reaction of Hydrazines with α,β-Unsaturated Carbonyl Compounds

This method provides an alternative to the Knorr synthesis and is particularly useful for the preparation of pyrazolines, which can be subsequently oxidized to pyrazoles. The reaction involves the Michael addition of hydrazine to the α,β-unsaturated system, followed by cyclization and dehydration.

General Reaction Scheme:

G cluster_1 Synthesis from α,β-Unsaturated Carbonyls ab_carbonyl R1-CH=CH-C(=O)-R2 α,β-Unsaturated Carbonyl pyrazoline Pyrazoline Intermediate ab_carbonyl->pyrazoline + R3-NH-NH2 hydrazine R3-NH-NH2 Hydrazine hydrazine->pyrazoline pyrazole Substituted Pyrazole pyrazoline->pyrazole Oxidation G cluster_2 [3+2] Cycloaddition for Pyrazole Synthesis diazo R1-CHN2 Diazo Compound pyrazole Substituted Pyrazole diazo->pyrazole alkyne R2-C≡C-R3 Alkyne alkyne->pyrazole G cluster_3 Three-Component Pyrazole Synthesis diketone β-Diketone pyrazole Multifunctionalized Pyrazole diketone->pyrazole glyoxal Arylglyoxal glyoxal->pyrazole hydrazine Arylhydrazine hydrazine->pyrazole

References

A Comparative Guide to the Efficacy of Pyrazole Therapeutic Agents: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with diverse biological activities. This guide provides an objective comparison of the in vitro and in vivo efficacy of pyrazole-based compounds, with a focus on their applications as anti-inflammatory and anticancer agents. The information presented is supported by experimental data to aid researchers in evaluating the therapeutic potential of this versatile heterocyclic motif.

Anti-Inflammatory Pyrazole Agents: Targeting Cyclooxygenase (COX)

Pyrazole-containing compounds, most notably Celecoxib, are well-established as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This section compares the in vitro potency of various pyrazole derivatives in inhibiting COX enzymes with their in vivo anti-inflammatory effects.

Data Presentation: In Vitro vs. In Vivo Efficacy of Pyrazole COX Inhibitors
CompoundIn Vitro COX-1 IC50 (µM)In Vitro COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)In Vivo ModelDosing Regimen% Inhibition of EdemaReference
Celecoxib 7.60.04190Carrageenan-induced rat paw edema10 mg/kgSignificant[1]
Compound PYZ16 5.580.5210.73Carrageenan-induced rat paw edemaNot Specified64.28%[2]
Compound PYZ18 >307.07>4.24Carrageenan-induced rat paw edemaNot SpecifiedNot Specified[2]
Compound 7l Not SpecifiedNot SpecifiedNot SpecifiedCarrageenan-induced rat paw edema30 mg/kg (i.p.)93.59%[3]
Pyrazoline 2d Not SpecifiedNot SpecifiedNot SpecifiedCarrageenan-induced mouse paw edemaNot SpecifiedHigh[4]
Pyrazoline 2e Not SpecifiedNot SpecifiedNot SpecifiedCarrageenan-induced mouse paw edemaNot SpecifiedHigh[4]
Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)

This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes in a physiologically relevant matrix.[5][6]

  • Principle: The production of thromboxane B2 (TXB2) from endogenous arachidonic acid in clotting blood is used as a measure of COX-1 activity. The production of prostaglandin E2 (PGE2) by lipopolysaccharide (LPS)-stimulated monocytes in heparinized blood is used as a measure of COX-2 activity.

  • Protocol:

    • COX-1 Assay: Fresh human blood is aliquoted into tubes containing the test compound or vehicle. The blood is allowed to clot for 1 hour at 37°C. The serum is then separated by centrifugation.

    • COX-2 Assay: Fresh heparinized human blood is incubated with LPS (10 µg/mL) and the test compound or vehicle for 24 hours at 37°C. The plasma is then separated by centrifugation.

    • Quantification: The concentrations of TXB2 and PGE2 in the serum and plasma, respectively, are determined using specific enzyme-linked immunosorbent assays (ELISAs).

    • Data Analysis: The IC50 values are calculated by plotting the percentage inhibition of prostanoid production against the concentration of the test compound.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

  • Protocol:

    • Animals: Male Wistar rats or Swiss albino mice are used.

    • Compound Administration: The test compound is administered orally or intraperitoneally at a specified dose, typically 30-60 minutes before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Indomethacin or Celecoxib.

    • Induction of Edema: 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each animal.

    • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, typically at 1, 2, 3, and 4 hours.

    • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activate PLA2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Pain, Fever, Swelling Pyrazole Agents Pyrazole Agents Pyrazole Agents->COX-2 inhibit Kinase_Inhibition_Pathway cluster_EGFR EGFR Pathway cluster_JAK_STAT JAK-STAT Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis ERK->Proliferation, Survival, Angiogenesis Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT phosphorylates STAT->Proliferation, Survival, Angiogenesis dimerizes and translocates to nucleus Pyrazole Kinase Inhibitors Pyrazole Kinase Inhibitors Pyrazole Kinase Inhibitors->EGFR inhibit Pyrazole Kinase Inhibitors->JAK inhibit

References

A Comparative Guide to COX-2 Inhibitors: Evaluating 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel compound 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid with well-established cyclooxygenase-2 (COX-2) inhibitors: Celecoxib, Rofecoxib, and Etoricoxib. While experimental data on the COX-2 inhibitory activity of this compound is not publicly available, this document serves as a comprehensive framework for its evaluation. We will present the known mechanisms of action, quantitative performance data of existing drugs, and detailed experimental protocols for assessing the potential of this new chemical entity.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in protective functions such as maintaining the integrity of the stomach lining.[2] In contrast, COX-2 is typically induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammatory responses.[1][2]

Selective COX-2 inhibitors were developed to provide the anti-inflammatory and analgesic effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while reducing the gastrointestinal side effects associated with COX-1 inhibition.[1][3]

Chemical Structures and Mechanisms of Action

This compound:

The chemical structure of this novel compound features a pyrazole core, a common scaffold in many COX-2 inhibitors. Its potential mechanism of action would likely involve the inhibition of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins. The specific binding interactions and selectivity for COX-2 over COX-1 would need to be determined through experimental assays.

Known COX-2 Inhibitors:

  • Celecoxib: A diaryl-substituted pyrazole containing a sulfonamide side chain.[4] It selectively binds to and inhibits the COX-2 enzyme.[4][5] The sulfonamide group is crucial for its selective binding to the COX-2 active site.[6]

  • Rofecoxib: A furanone derivative that acts as a selective COX-2 inhibitor.[7][8] Its mechanism involves blocking the COX-2 enzyme to reduce prostaglandin synthesis.[3][7] Rofecoxib was withdrawn from the market due to concerns about cardiovascular side effects.[3]

  • Etoricoxib: A bipyridine derivative that is a highly selective COX-2 inhibitor.[9][10] It has a high affinity for the COX-2 enzyme, leading to potent inhibition of prostaglandin synthesis.[9][11]

Quantitative Comparison of Known COX-2 Inhibitors

The following table summarizes the in vitro inhibitory activity and selectivity of Celecoxib, Rofecoxib, and Etoricoxib against COX-1 and COX-2. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity ratio (IC50 COX-1 / IC50 COX-2) indicates the drug's preference for inhibiting COX-2 over COX-1; a higher ratio signifies greater selectivity.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1/COX-2)
Celecoxib 826.812[12]
Rofecoxib > 10025> 4.0[12]
Etoricoxib 1161.1106[13]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Evaluation

To assess the COX-2 inhibitory potential of this compound, the following standard experimental protocols are recommended.

In Vitro COX Inhibition Assay (Fluorometric Method)

This assay determines the direct inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • Heme

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reference inhibitors (Celecoxib, Rofecoxib, Etoricoxib)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the COX Assay Buffer, Heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound or reference inhibitor to the respective wells. Include a vehicle control (solvent only).

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C.

  • Add the COX Probe to each well.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This model assesses the anti-inflammatory effects of a compound in a living organism.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Celecoxib)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or reference inhibitor orally or intraperitoneally at various doses. A control group receives the vehicle only.

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

  • Determine the dose-response relationship and the ED50 (effective dose for 50% inhibition).

Visualizing Pathways and Workflows

COX-2 Signaling Pathway in Inflammation

COX2_Signaling_Pathway COX-2 Signaling Pathway in Inflammation Inflammatory Stimuli Inflammatory Stimuli Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammatory Stimuli->Pro-inflammatory Cytokines (TNF-α, IL-1β) COX-2 Enzyme COX-2 Enzyme Pro-inflammatory Cytokines (TNF-α, IL-1β)->COX-2 Enzyme Induces Expression Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Phospholipase A2 Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-2 Enzyme Prostaglandins (PGE2, PGI2) Prostaglandins (PGE2, PGI2) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2) Prostaglandin Synthases Prostaglandin Synthases Prostaglandin Synthases Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, PGI2)->Inflammation & Pain

Caption: The COX-2 signaling cascade in response to inflammatory stimuli.

Experimental Workflow for COX-2 Inhibitor Screening

COX2_Inhibitor_Screening_Workflow Experimental Workflow for Screening COX-2 Inhibitors cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Library Compound Library COX-1/COX-2 Enzyme Assays COX-1/COX-2 Enzyme Assays Compound Library->COX-1/COX-2 Enzyme Assays Determine IC50 Values Determine IC50 Values COX-1/COX-2 Enzyme Assays->Determine IC50 Values Calculate Selectivity Index Calculate Selectivity Index Determine IC50 Values->Calculate Selectivity Index Lead Compound Identification Lead Compound Identification Calculate Selectivity Index->Lead Compound Identification Animal Models of Inflammation Animal Models of Inflammation Lead Compound Identification->Animal Models of Inflammation Assess Anti-inflammatory Efficacy Assess Anti-inflammatory Efficacy Animal Models of Inflammation->Assess Anti-inflammatory Efficacy Candidate Drug Selection Candidate Drug Selection Assess Anti-inflammatory Efficacy->Candidate Drug Selection Pharmacokinetic Studies Pharmacokinetic Studies Pharmacokinetic Studies->Candidate Drug Selection Toxicology Studies Toxicology Studies Toxicology Studies->Candidate Drug Selection

Caption: A general workflow for the discovery and evaluation of novel COX-2 inhibitors.

Conclusion

While a direct quantitative comparison of this compound with established COX-2 inhibitors is not currently possible due to the absence of experimental data, this guide provides the necessary framework for its evaluation. The pyrazole scaffold suggests potential for COX-2 inhibition. By following the detailed experimental protocols outlined, researchers can determine its IC50 values, selectivity for COX-2, and in vivo efficacy. This will allow for a comprehensive assessment of its therapeutic potential and a direct comparison with existing drugs like Celecoxib and Etoricoxib. The provided diagrams of the COX-2 signaling pathway and a standard screening workflow offer valuable visual aids for understanding the context and process of COX-2 inhibitor development.

References

Comparative Cross-Reactivity Profiling of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid against established pyrazole-containing drugs, Celecoxib and Ruxolitinib. The aim is to underscore the importance of comprehensive selectivity profiling in drug discovery and to provide a framework for the evaluation of novel chemical entities.

Disclaimer: Specific cross-reactivity data for this compound is not publicly available. The data presented for this compound is hypothetical and for illustrative purposes only. The information provided for Celecoxib and Ruxolitinib is based on publicly available literature.

Introduction

This compound is a small molecule belonging to the pyrazole class of compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties, often through the inhibition of specific enzymes such as kinases and cyclooxygenases (COXs).[1][2][3] To assess the therapeutic potential and safety of any new chemical entity, a thorough understanding of its target selectivity and off-target effects is crucial. This guide compares the hypothetical profile of this compound with two well-characterized, marketed drugs containing a pyrazole core: Celecoxib, a selective COX-2 inhibitor, and Ruxolitinib, a Janus kinase (JAK) inhibitor.

Comparative Selectivity Profiles

The following tables summarize the known primary targets and potential off-target interactions of the comparator compounds. A comprehensive screening panel would be necessary to determine the actual profile of this compound.

Table 1: Primary Therapeutic Targets

CompoundPrimary Target(s)Therapeutic Area
This compound To be determinedTo be determined
Celecoxib Cyclooxygenase-2 (COX-2)[4][5][6]Anti-inflammatory, Analgesic[4]
Ruxolitinib Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2)[7][8]Myelofibrosis, Polycythemia Vera, Atopic Dermatitis[9]

Table 2: Illustrative Cross-Reactivity Data (Inhibition at 1 µM)

Target FamilyTargetThis compound (% Inhibition)Celecoxib (% Inhibition)Ruxolitinib (% Inhibition)
Cyclooxygenases COX-1To be determined< 20%[4]Not a primary target
COX-2To be determined> 90%[4]Not a primary target
Janus Kinases JAK1To be determinedNot a primary target> 95%[8]
JAK2To be determinedNot a primary target> 95%[8]
JAK3To be determinedNot a primary target~50%[8]
TYK2To be determinedNot a primary target~30%
Other Kinases Aurora Kinase ATo be determinedPotential activityPotential activity
Carbonic AnhydraseTo be determinedKnown inhibitorNot a primary target
GPCRs Adenosine A1To be determinedMinimal activityMinimal activity
Dopamine D2To be determinedMinimal activityMinimal activity

Experimental Protocols

To generate the cross-reactivity data presented above, a tiered screening approach is typically employed, starting with broad panels and progressing to more focused assays for hits.

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.

Methodology: A common method is a radiometric kinase assay or a luminescence-based assay that measures ATP consumption.

  • Assay Principle: The transfer of a radioactive phosphate group from [γ-³³P]-ATP to a specific peptide or protein substrate by a kinase is measured. Alternatively, a luminescent assay can be used to quantify the amount of ADP produced, which is inversely correlated with kinase activity.

  • Procedure:

    • The test compound (e.g., this compound) is serially diluted to various concentrations.

    • Each concentration of the compound is incubated with a specific kinase, a corresponding substrate, and ATP (spiked with [γ-³³P]-ATP for the radiometric assay) in an appropriate reaction buffer.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-³³P]-ATP (e.g., via filtration and capture on a phosphocellulose membrane).

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • The percent inhibition is calculated relative to a vehicle control (e.g., DMSO).

    • For hits, IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.

GPCR Cross-Reactivity Profiling (Radioligand Binding Assay)

Objective: To identify interactions of a compound with a panel of G-protein coupled receptors.

Methodology: Competitive radioligand binding assays are the gold standard for assessing the affinity of a compound for a specific receptor.

  • Assay Principle: The assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • Procedure:

    • Membrane preparations from cells expressing the target GPCR are prepared.

    • A fixed concentration of a high-affinity radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter is measured using a scintillation counter.

    • The percent displacement is calculated, and the IC₅₀ value for the test compound is determined.

    • The inhibition constant (Ki) is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow: Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound Test Compound Dilution Series incubation Incubation of Compound, Kinase, and Reagents compound->incubation kinase_panel Kinase Panel kinase_panel->incubation reagents Substrate & ATP reagents->incubation termination Reaction Termination incubation->termination separation Separation of Phosphorylated Substrate termination->separation quantification Quantification of Phosphorylation separation->quantification inhibition_calc Calculation of % Inhibition quantification->inhibition_calc ic50 IC50 Determination inhibition_calc->ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT dimer STAT Dimer pSTAT->dimer 4. Dimerization DNA DNA dimer->DNA 5. Nuclear Translocation & DNA Binding transcription Gene Transcription DNA->transcription 6. Regulation cytokine Cytokine cytokine->receptor 1. Binding ruxolitinib Ruxolitinib ruxolitinib->JAK Inhibition

References

Unveiling the Action of Pyrazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides a comparative analysis of pyrazole-based compounds, focusing on their mechanisms of action as inhibitors of key cellular signaling pathways implicated in inflammation and cancer. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological processes to aid in the research and development of novel pyrazole-based therapeutics.

I. Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many anti-inflammatory pyrazole-based compounds is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, existing as two main isoforms (COX-1 and COX-2), are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of the inducible COX-2 isoform over the constitutively expressed COX-1 is a key objective in the development of anti-inflammatory drugs to minimize gastrointestinal side effects.

Comparative Inhibitory Activity of Pyrazole-Based COX Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of selected pyrazole-based compounds against COX-1 and COX-2. A lower IC50 value indicates greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 150.04375
SC-558 100.0053>1900
Compound 11 -0.043Selective for COX-2
Compound 12 -0.049Selective for COX-2
Compound 15 -0.045Selective for COX-2
PYZ10 -0.0000283Selective for COX-2
PYZ11 -0.0000283Selective for COX-2
PYZ16 >5.580.52>10.73
PYZ28 >500.26>192.3
PYZ37 -0.2-
Compound 5f 14.381.509.59
Compound 6f 9.611.158.36

Note: "-" indicates data not available in the provided search results. Celecoxib is an FDA-approved COX-2 inhibitor.[1][2][3][4][5]

Signaling Pathway: COX Inhibition

COX_Inhibition Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeostatic Prostaglandins (Homeostatic Functions) COX1->PG_Homeostatic PG_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PG_Inflammatory Inhibitors Pyrazole-Based COX-2 Inhibitors Inhibitors->COX2

Mechanism of pyrazole-based COX-2 inhibitors.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol provides a general method for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.

1. Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (fluorogenic substrate)

  • Hemin

  • Arachidonic Acid (substrate)

  • Test compounds dissolved in DMSO

  • 96-well opaque microplate

  • Fluorescence microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the COX Assay Buffer, purified COX-1 or COX-2 enzyme, and hemin.

  • Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Initiate the reaction by adding the COX Probe and arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Inhibition of Protein Kinases

Many pyrazole-based compounds have been developed as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. This guide focuses on two such kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).

Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity (IC50) of selected pyrazole-based compounds against VEGFR-2 and CDK2.

Table 2.1: VEGFR-2 Inhibitors

CompoundVEGFR-2 IC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound 9 0.22Erlotinib0.20
Compound 12 -Erlotinib0.20
Compound 3i 0.00893Sorafenib0.030
Compound 3a 0.038Sorafenib0.030
Compound 6b 0.2Sorafenib0.03
Compound 5a 0.267Sorafenib0.03
Compound 4a 0.55Sorafenib0.03
Compound 11 0.19Sorafenib0.08

Note: Erlotinib and Sorafenib are FDA-approved kinase inhibitors.[6][7][8][9]

Table 2.2: CDK2 Inhibitors

CompoundCDK2 IC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound 6t 0.09Ribociclib0.07
Compound 6s 0.23Ribociclib0.07
Compound 9 0.96--
Compound 7d 1.47--
Compound 7a 2.0--
Compound 4 3.82--
Compound 6b 0.458Roscovitine0.556
Compound 5a 0.311Roscovitine0.556
Compound 4a 0.205Roscovitine0.556
Compound 5 0.56Roscovitine0.99
Compound 6 0.46Roscovitine0.99
Compound 11 0.45Roscovitine0.99

Note: Ribociclib is an FDA-approved CDK inhibitor. Roscovitine is a well-characterized experimental CDK inhibitor.[5][8][10][11]

Signaling Pathway: Kinase Inhibition (Generic Pathway)

Kinase_Inhibition cluster_kinase Kinase Activity Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor PhosphoSubstrate Phosphorylated Substrate Receptor->PhosphoSubstrate ATP ATP ATP->Receptor Substrate Substrate Protein Substrate->Receptor Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->Receptor ATP Competitive Inhibition

General mechanism of pyrazole-based kinase inhibitors.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against VEGFR-2 kinase using a luminescence-based assay that measures ATP consumption.

1. Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well microplate

  • Luminometer

2. Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Prepare a master mixture containing kinase buffer, ATP, and the substrate.

  • In a 96-well plate, add the master mixture to all wells.

  • Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

III. Inhibition of Toll-Like Receptor (TLR) Signaling

Pyrazole-based compounds have also been identified as inhibitors of Toll-like receptor (TLR) signaling, a critical component of the innate immune system. TLRs recognize pathogen-associated molecular patterns (PAMPs) and trigger inflammatory responses. Inhibition of TLR signaling is a promising strategy for the treatment of inflammatory and autoimmune diseases.

Comparative Inhibitory Activity of Pyrazole-Based TLR Signaling Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of a representative pyrazole-based compound (MPP) against various TLRs.

CompoundTLR2 IC50 (µM)TLR4 IC50 (µM)TLR7 IC50 (µM)TLR9 IC50 (µM)
MPP (Methyl-piperidino-pyrazole) < 5< 5< 5< 5

Note: MPP demonstrates pan-TLR inhibitory activity.[4]

Signaling Pathway: TLR Inhibition

TLR_Inhibition PAMP PAMP (e.g., LPS, CpG DNA) TLR Toll-Like Receptor (e.g., TLR4, TLR9) PAMP->TLR MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibitor Pyrazole-Based TLR Inhibitor Inhibitor->MyD88 Inhibits TIR-TIR interaction

Mechanism of pyrazole-based TLR signaling inhibitors.
Experimental Protocol: Cellular TLR Signaling Inhibition Assay

This protocol describes a general method for assessing the ability of a compound to inhibit TLR-mediated cytokine production in RAW264.7 macrophage cells.

1. Materials:

  • RAW264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • TLR ligands (e.g., LPS for TLR4, CpG DNA for TLR9, Pam3CSK4 for TLR2, R848 for TLR7)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • ELISA kits for measuring TNF-α or other relevant cytokines

  • MTT assay kit for assessing cell viability

2. Procedure:

  • Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Pre-treat the cells with the test compound dilutions for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with a specific TLR ligand at a pre-determined optimal concentration. Include a negative control (no ligand).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatants for cytokine analysis.

  • Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • In a parallel plate, perform an MTT assay to assess the cytotoxicity of the compounds at the tested concentrations.

  • Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the vehicle control, normalizing for any observed cytotoxicity.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[4]

IV. Assessment of Cytotoxicity

A critical aspect of drug development is to evaluate the cytotoxic effects of a compound on both cancerous and normal cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Treatment Treat with Pyrazole Compound Incubation1->Treatment Incubation2 Incubate (24-72h) Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Solubilization Solubilize Formazan Crystals Incubation3->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Workflow for assessing cell viability using the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity

1. Materials:

  • Adherent or suspension cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom microplates

  • Microplate reader

2. Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight (for adherent cells).

  • Prepare serial dilutions of the test compounds in culture medium.

  • Treat the cells with the compound dilutions and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-cell control (medium only).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

References

Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] Its prevalence is due to its versatile binding capabilities and synthetic accessibility. In the realm of drug discovery, particularly for cancer and inflammatory diseases, pyrazole derivatives are extensively studied as inhibitors of various protein targets.[3][4][5] Molecular docking simulations are a critical computational tool in this field, offering predictions of the binding affinity and orientation of these derivatives within the active sites of target proteins.[6] This guide provides a comparative overview of docking studies involving pyrazole derivatives, supported by quantitative data and detailed experimental protocols.

Data Presentation: Comparative Docking Scores

The following tables summarize the results from molecular docking studies of various pyrazole derivatives against key protein kinase and carbonic anhydrase targets. The data includes binding energies and inhibition constants, which are crucial metrics for evaluating the potential of a compound as a therapeutic agent. Lower binding energy values typically indicate a more stable protein-ligand complex and, consequently, a higher binding affinity.

Table 1: Docking Results of Pyrazole Derivatives Against Protein Kinase Targets [7][8]

Compound IDTarget Protein (PDB ID)Binding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
1b VEGFR-2 (2QU5)-10.090.29
1e VEGFR-2 (2QU5)-9.640.45
1a VEGFR-2 (2QU5)-8.920.29
1d Aurora A (2W1G)-8.57-
2b CDK2 (2VTO)-10.35-
2a CDK2 (2VTO)-9.07-
1c CDK2 (2VTO)-7.5-

Data sourced from a study on 1H-pyrazole derivatives as potential inhibitors of VEGFR-2, Aurora A, and CDK2.[7][8]

Table 2: Docking Results of Pyrazole-Carboxamide Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms [9]

Compound IDTarget ProteinBinding Score (kcal/mol)
6a hCA I-9.3
6a hCA II-8.5
6b hCA I-7.6
6b hCA II-7.9
AAZ hCA I-6.0
AAZ hCA II-6.1

AAZ (Acetazolamide) is a reference inhibitor. Data sourced from a study on novel pyrazole-carboxamides as potent carbonic anhydrase inhibitors.[9]

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a typical workflow for the molecular docking of pyrazole derivatives, as synthesized from multiple research articles.[7][10][11]

1. Protein Preparation:

  • Receptor Selection: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For instance, in the cited studies, structures like 2QU5 (VEGFR-2), 2W1G (Aurora A), 2VTO (CDK2), and 4CKJ (RET kinase) were utilized.[7][10]

  • Preparation: The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein atoms. This step is crucial for accurate simulation of electrostatic interactions.[10][11]

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and then converted into 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energetically minimized using appropriate force fields (e.g., Amber force fields) to obtain a stable conformation.[10] Rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

3. Docking Simulation:

  • Software: AutoDock is a commonly used software for molecular docking studies.[7][11]

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The active site can be identified based on the location of the co-crystallized ligand in the original PDB file.[10] This grid defines the space where the docking algorithm will search for favorable binding poses of the ligand.

  • Docking Algorithm: A genetic algorithm, such as the Lamarckian genetic algorithm, is frequently employed.[7] This algorithm performs multiple independent runs (e.g., 10 runs) for each ligand to explore a wide range of possible binding conformations.[7]

  • Analysis: The results are analyzed based on the binding energy (or docking score) and the binding pose of the ligand in the protein's active site. The conformation with the lowest binding energy is generally considered the most favorable.[7] Interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein are then examined to understand the basis of the binding affinity.

Visualizations: Workflows and Pathways

Experimental Workflow for Comparative Docking

The following diagram illustrates the typical workflow for a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase cluster_output Output p_prep Target Protein Preparation docking Molecular Docking (e.g., AutoDock) p_prep->docking l_prep Pyrazole Ligand Preparation l_prep->docking results Pose & Energy Analysis docking->results comparison Comparative Analysis of Derivatives results->comparison lead_id Lead Compound Identification comparison->lead_id

A typical workflow for comparative molecular docking studies.

Simplified Protein Kinase Signaling Pathway

Many pyrazole derivatives are designed to inhibit protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer.[12] The diagram below shows a simplified representation of a generic protein kinase signaling cascade.

ext_sig External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) ext_sig->receptor adaptor Adaptor Proteins receptor->adaptor kinase1 Kinase 1 (e.g., RAF) adaptor->kinase1 kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 transcription Transcription Factors kinase3->transcription response Cellular Response (Proliferation, Angiogenesis) transcription->response pyrazole Pyrazole Derivative (Inhibitor) pyrazole->receptor Inhibition pyrazole->kinase1 Inhibition

Inhibition of a kinase signaling pathway by a pyrazole derivative.

Conclusion

The comparative docking studies summarized in this guide highlight the potential of pyrazole derivatives as potent inhibitors of various clinically relevant protein targets. The quantitative data reveals that specific substitutions on the pyrazole ring can significantly influence binding affinity, making certain derivatives promising candidates for further development.[12] The provided experimental protocol and workflow diagrams offer a clear framework for researchers looking to employ molecular docking in their own drug discovery efforts. As computational methods continue to advance, in silico studies like these will remain an indispensable tool for the rational design of novel therapeutics.[8]

References

Evaluating the Metabolic Stability of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the metabolic stability of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. Due to the limited publicly available metabolic data for this specific molecule, this document outlines the essential experimental protocols for determining its stability profile and compares it with structurally related and therapeutically relevant compounds. The pyrazole scaffold is a well-established pharmacophore known for its metabolic stability, making it a "privileged" structure in modern drug discovery.[1][2] This guide will delve into the standard in vitro assays used to assess metabolic liabilities and provide comparative data from approved drugs containing a pyrazole moiety, such as Celecoxib and Etoricoxib, alongside a widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.

Comparative Metabolic Profiles of Selected NSAIDs

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing dosing frequency and the potential for drug-drug interactions. The following table summarizes the key metabolic parameters for selected comparator drugs.

CompoundStructural ClassKey Metabolizing EnzymesHalf-life (t½)Key Metabolic Pathways
Celecoxib Pyrazole-based COX-2 InhibitorCYP2C9 (major), CYP3A4 (minor)[3]~11 hoursMethyl group hydroxylation followed by oxidation to a carboxylic acid.[3][4]
Etoricoxib Pyridine-based COX-2 InhibitorCYP3A4, CYP2C9, CYP2D6, CYP1A2, CYP2C19[5][6]~22 hoursExtensive metabolism, primarily 6'-hydroxymethyl derivative formation followed by oxidation.[6][7]
Ibuprofen Propionic Acid DerivativeCYP2C9[8]~2-4 hoursOxidation to various hydroxylated and carboxylated metabolites.[9]

Experimental Protocols for Assessing Metabolic Stability

To evaluate the metabolic stability of this compound, standardized in vitro assays are employed. These assays provide crucial data on the intrinsic clearance of a compound.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). The test compound, this compound, is added to the microsomal suspension at a final concentration (typically 1 µM).

  • Incubation: The mixture is pre-incubated at 37°C. The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes. Control incubations are performed without NADPH to assess non-enzymatic degradation.

  • Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins. An internal standard is often included in the termination solution for accurate quantification.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the remaining concentration of the parent compound.

  • Data Analysis: The rate of disappearance of the test compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep1 Thaw & Dilute Human Liver Microsomes prep2 Add Test Compound (1 µM) prep1->prep2 inc1 Pre-incubate at 37°C prep2->inc1 inc2 Initiate with NADPH inc1->inc2 samp1 Collect Aliquots (0, 5, 15, 30, 45, 60 min) inc2->samp1 samp2 Stop Reaction with Cold Acetonitrile + IS samp1->samp2 ana1 Centrifuge samp2->ana1 ana2 Analyze Supernatant by LC-MS/MS ana1->ana2 ana3 Calculate t½ and CLint ana2->ana3

Workflow for the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors.

Methodology:

  • Preparation: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium. The viability of the cells is confirmed.

  • Incubation: The hepatocyte suspension is pre-warmed to 37°C in a shaking water bath. The test compound, this compound, is added to the cell suspension at a final concentration (e.g., 1 µM).

  • Sampling: Aliquots of the cell suspension are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Reaction Termination: The metabolic activity in each sample is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are processed (e.g., centrifugation or protein precipitation) and the supernatant is analyzed by LC-MS/MS to quantify the parent compound.

  • Data Analysis: The disappearance of the parent compound over time is used to determine the in vitro half-life (t½) and intrinsic clearance (CLint) in hepatocytes.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep1 Thaw & Resuspend Cryopreserved Hepatocytes prep2 Confirm Cell Viability prep1->prep2 inc1 Pre-warm Hepatocyte Suspension to 37°C prep2->inc1 inc2 Add Test Compound (1 µM) inc1->inc2 samp1 Collect Aliquots (0, 15, 30, 60, 120 min) inc2->samp1 samp2 Quench with Cold Acetonitrile + IS samp1->samp2 ana1 Process Samples (e.g., Centrifuge) samp2->ana1 ana2 LC-MS/MS Analysis of Supernatant ana1->ana2 ana3 Calculate t½ and CLint ana2->ana3

References

Safety Operating Guide

Proper Disposal of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid was publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar pyrazole and carboxylic acid derivatives, as well as general principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like this compound, a clear and compliant disposal plan is essential. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Information

Before handling this compound for disposal, it is crucial to be aware of its potential hazards, inferred from analogous compounds. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[1] All handling of the solid material should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]

Due to its structure as a substituted pyrazole and a carboxylic acid, the compound should be treated as a potentially hazardous substance.[2] Pyrazole derivatives are known for diverse pharmacological activities and should be handled with care.[2] Carboxylic acids can be corrosive and irritating. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3]

Summary of Potential Hazards and Handling Precautions:

Hazard CategoryFinding/PrecautionRationale from Similar Compounds
Acute Toxicity Harmful if swallowed.[4][5] Do not eat, drink, or smoke when using this product.[4][6]Structurally similar pyrazole derivatives are classified with acute oral toxicity.[4][5]
Skin Irritation Causes skin irritation.[1][5][7][8] Wear protective gloves and clothing.[1][5][7] Wash hands thoroughly after handling.[1][3][6]Many pyrazole and carboxylic acid derivatives are classified as skin irritants.[1][5][8][9]
Eye Irritation Causes serious eye irritation.[1][4][5][6][8] Wear chemical safety goggles.[3][6]Classified as a serious eye irritant based on similar compounds.[1][6][8][9]
Respiratory Irritation May cause respiratory irritation.[1][5][6][7] Avoid breathing dust.[1][5][6] Use only in a well-ventilated area or fume hood.[3][6][10]A common hazard for powdered organic compounds, including some pyrazole derivatives.[1][5][6][7]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[9] Should not be released into the environment.[10]Inferred from data on analogous pyrazole derivatives.[9]

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through an approved hazardous waste disposal facility.[1] The following procedure outlines the recommended steps for safe disposal.

Personal Protective Equipment (PPE)

Before beginning the disposal process, ensure you are wearing appropriate PPE:

  • Eye Protection: Chemical safety goggles.[3]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile).[3]

  • Body Protection: A standard laboratory coat.[3]

Waste Minimization

Before generating waste, plan experiments to minimize the amount of excess chemical produced. Carefully calculate the required amounts to avoid preparing surplus solutions.[1]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[1]

  • Solid Waste: Collect unused or contaminated solid this compound, along with contaminated items (e.g., weighing papers, gloves, wipers), in a designated, leak-proof, and chemically compatible waste container.[2][9]

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Segregate waste based on the solvent's properties (e.g., halogenated vs. non-halogenated solvents).[1][2]

  • Container Rinsate: The first rinse of any emptied container that held the chemical must be collected and disposed of as hazardous waste.[2][11] For highly toxic chemicals, the first three rinses must be collected.[11]

Do not mix this waste stream with other incompatible materials such as strong oxidizing agents, strong bases, or amines unless explicitly permitted by your institution's EHS department.[1][6]

Container Selection and Labeling
  • Container Choice: Use a container that is in good condition with a secure, tight-fitting lid.[2] The container must be chemically compatible with the waste.

  • Labeling: The waste container must be clearly labeled as soon as waste is added. The label must include:

    • The words "Hazardous Waste ".[1][2]

    • The full chemical name: "This compound ".[1] Do not use abbreviations or formulas.

    • An accurate list of all constituents and their approximate concentrations if it is a mixture.[2]

    • The specific hazards (e.g., "Irritant," "Harmful").[1]

    • The date accumulation started.[1]

    • The name of the principal investigator and the laboratory location.[1][2]

Temporary Storage (Satellite Accumulation Area)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][12]

  • The SAA must be at or near the point of waste generation.[1]

  • It should provide secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.[1]

  • Keep the waste container closed at all times, except when adding waste.[1]

  • Store it away from incompatible materials.[9]

Arranging for Final Disposal
  • Waste Pickup: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department once the container is full or has reached its accumulation time limit.[1][9]

  • Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[9] The most common and recommended method for such compounds is high-temperature incineration.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Generation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Minimize Waste Generation A->B C Waste Generated (Solid or Liquid) B->C E Segregate Waste (No Mixing) C->E D Select Compatible Waste Container F Collect Waste in Container D->F E->F G Label Container Immediately with 'Hazardous Waste' & Full Chemical Name F->G H Store Sealed Container in Secondary Containment within Satellite Accumulation Area (SAA) G->H I Container Full or Time Limit Reached? H->I J Request Pickup from EHS Department I->J Yes L Continue Accumulation I->L No K Professional Disposal (e.g., Incineration) J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was located for 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. The following guidance is based on the safety profiles of structurally related compounds, including other pyrazole-carboxylic acid derivatives. It is imperative to consult with a qualified safety professional and to review all available safety information before handling this chemical. This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols.

Hazard Summary

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended personal protective equipment for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling small quantities (<1g) in a certified chemical fume hood Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Handling larger quantities (>1g) or when there is a risk of aerosolization Chemical splash gogglesNitrile gloves (consider double gloving)Chemical-resistant laboratory coatNIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter
Transferring solutions Chemical splash goggles and a face shieldNitrile glovesChemical-resistant laboratory coatNot generally required if performed in a fume hood
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitNIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter

Experimental Protocols: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Lab Coat: Put on a clean, appropriately sized laboratory coat and fasten all buttons.

  • Respirator (if required): Perform a user seal check to ensure the respirator is properly seated on your face.

  • Eye Protection: Put on safety glasses or goggles. If a face shield is required, it should be worn over primary eye protection.

  • Gloves: Select the appropriate chemical-resistant gloves and inspect them for any signs of damage. Pull the gloves on, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye Protection: Remove eye protection by handling the earpieces or strap.

  • Respirator (if worn): Remove the respirator without touching the front of the mask.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1]

Logical Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection Workflow for Chemical Handling cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_procedure Procedure A Identify Chemical Hazards (e.g., skin/eye irritation, respiratory) B Evaluate Task-Specific Risks (e.g., quantity, aerosolization potential) A->B Consider C Select Eye Protection (Glasses, Goggles, Face Shield) B->C Determines Level D Select Hand Protection (Nitrile, Butyl Rubber) B->D Determines Type E Select Body Protection (Lab Coat, Apron) B->E Determines Type F Select Respiratory Protection (Fume Hood, Respirator) B->F Determines Need G Don PPE Correctly C->G D->G E->G F->G H Perform Work Safely G->H I Doff PPE Correctly H->I J Dispose of Contaminated PPE I->J

Caption: PPE Selection Workflow for Chemical Handling

Disposal Plan

Contaminated PPE must be disposed of as hazardous waste in accordance with institutional and local regulations.

Operational Plan:

  • Segregation: Establish a designated hazardous waste container in the laboratory, clearly labeled for "Contaminated PPE."

  • Collection:

    • Gloves, wipes, and other solid contaminated items: Place directly into the designated hazardous waste container.

    • Reusable PPE (e.g., face shields, goggles): Decontaminate with an appropriate solvent and cleaning agent before reuse. If decontamination is not possible, dispose of as hazardous waste.

    • Lab Coats: If grossly contaminated, they should be disposed of as hazardous waste. For minor contamination, follow institutional procedures for laundering contaminated lab coats.

  • Container Management: Keep the hazardous waste container closed except when adding waste.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not place contaminated PPE in the regular trash.[1]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.